2,5-Dimethylthiazole-4-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-4-6(3-8)7-5(2)9-4/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEUMDIDNNTOFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213258-56-1 | |
| Record name | 2,5-dimethyl-1,3-thiazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Isomeric World of Dimethylthiazole Carbaldehydes: A Comparative Analysis of 2,5-Dimethylthiazole-4-carbaldehyde and its 2,4-Dimethyl Isomer
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This in-depth technical guide delves into the nuanced yet significant differences between two key isomeric building blocks in medicinal chemistry and flavor science: 2,5-dimethylthiazole-4-carbaldehyde and 2,4-dimethylthiazole-5-carbaldehyde. As seemingly subtle shifts in substituent placement can dramatically alter molecular properties and reactivity, a thorough understanding of these isomers is paramount for rational drug design and the synthesis of novel chemical entities. This guide provides a comprehensive comparison of their synthesis, physicochemical properties, and chemical reactivity, supported by established theoretical principles and experimental data.
The Thiazole Core: A Privileged Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the architecture of numerous biologically active compounds and flavor molecules. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a "privileged scaffold" in drug discovery. The introduction of a carbaldehyde (formyl) group onto the thiazole nucleus provides a versatile chemical handle for further molecular elaboration, enabling the construction of complex derivatives with diverse pharmacological profiles.
The Isomers in Focus: A Tale of Two Structures
The constitutional isomers, 2,5-dimethylthiazole-4-carbaldehyde and 2,4-dimethylthiazole-5-carbaldehyde, present a compelling case study in the impact of substituent positioning on molecular behavior. The arrangement of the two methyl groups and the carbaldehyde function dictates the electronic distribution within the thiazole ring, thereby influencing their synthesis, stability, and reactivity.
| Feature | 2,5-Dimethylthiazole-4-carbaldehyde | 2,4-Dimethylthiazole-5-carbaldehyde |
| Structure | ![]() | ![]() |
| IUPAC Name | 2,5-dimethyl-1,3-thiazole-4-carbaldehyde | 2,4-dimethyl-1,3-thiazole-5-carbaldehyde |
| CAS Number | Not readily available | 95453-54-6[1][2] |
| Molecular Formula | C₆H₇NOS | C₆H₇NOS |
| Molecular Weight | 141.19 g/mol | 141.19 g/mol [1][2] |
Synthetic Pathways: A Study in Regioselectivity
The synthesis of these isomers hinges on the strategic introduction of the thiazole core and the subsequent formylation, or the construction of the formyl-substituted thiazole ring in a single multi-component reaction.
Synthesis of 2,4-Dimethylthiazole-5-carbaldehyde
The most established route to the 2,4-dimethyl isomer involves a two-step process: the Hantzsch thiazole synthesis to construct the 2,4-dimethylthiazole core, followed by Vilsmeier-Haack formylation.
Step 1: Hantzsch Thiazole Synthesis of 2,4-Dimethylthiazole
The Hantzsch synthesis is a classic and versatile method for the formation of the thiazole ring.[3] In this case, it involves the condensation of an α-haloketone with a thioamide. A common procedure involves the in-situ formation of thioacetamide from acetamide and phosphorus pentasulfide, which then reacts with chloroacetone.[4]
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7][8] The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[9] This electrophilic reagent then attacks the electron-rich C5 position of the 2,4-dimethylthiazole ring.[1]
Diagram 1: Synthetic pathway for 2,4-dimethylthiazole-5-carbaldehyde.
Proposed Synthesis of 2,5-Dimethylthiazole-4-carbaldehyde
Step 1: Hantzsch Thiazole Synthesis of 2,5-Dimethylthiazole
The synthesis of the 2,5-dimethylthiazole core can be achieved through the Hantzsch reaction between thioacetamide and 1-chloropropan-2-one.
Step 2: Vilsmeier-Haack Formylation - A Question of Regioselectivity
The formylation of 2,5-dimethylthiazole presents an interesting case of regioselectivity. The thiazole ring is activated towards electrophilic substitution by the two electron-donating methyl groups. The C2-methyl group strongly activates the C5 position, while the C5-methyl group activates the C4 position. However, the C5 position is already substituted. Therefore, electrophilic attack is predicted to occur at the C4 position, which is activated by the C5-methyl group and is sterically accessible.
Diagram 2: Proposed synthetic pathway for 2,5-dimethylthiazole-4-carbaldehyde.
Comparative Physicochemical and Spectroscopic Properties
The difference in the substitution pattern leads to distinct physicochemical and spectroscopic properties.
| Property | 2,5-Dimethylthiazole-4-carbaldehyde (Predicted) | 2,4-Dimethylthiazole-5-carbaldehyde (Experimental) |
| Physical State | Likely a solid or high-boiling liquid | Solid[10] |
| Melting Point | Not available | 23-27 °C[10] |
| Boiling Point | Not available | Not readily available |
| ¹H NMR (δ, ppm) | Aldehyde proton (CHO) expected around 9.8-10.2 ppm. Methyl protons (CH₃) at C2 and C5 expected as singlets in the range of 2.4-2.8 ppm. | Aldehyde proton (CHO) at ~9.9 ppm. Methyl protons at C2 and C4 as singlets around 2.6 ppm and 2.7 ppm, respectively. |
| ¹³C NMR (δ, ppm) | Carbonyl carbon (C=O) expected around 185-190 ppm. Thiazole ring carbons (C2, C4, C5) and methyl carbons would show distinct shifts. | Carbonyl carbon (C=O) at ~185 ppm. C2 at ~165 ppm, C4 at ~150 ppm, C5 at ~130 ppm. Methyl carbons at ~19 ppm and ~16 ppm. |
| IR (cm⁻¹) | Strong C=O stretching vibration expected around 1680-1700 cm⁻¹. C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹. | Strong C=O stretching vibration around 1670 cm⁻¹. |
Note: The predicted spectroscopic data for the 2,5-dimethyl isomer are based on general principles of NMR and IR spectroscopy and data from analogous compounds.
Reactivity: An Electron-Driven Dichotomy
The electronic nature of the thiazole ring, as influenced by the substituent positions, governs the reactivity of the carbaldehyde group.
Electrophilicity of the Carbonyl Carbon
The electrophilicity of the carbonyl carbon in the carbaldehyde group is a key determinant of its reactivity towards nucleophiles.
-
2,4-Dimethylthiazole-5-carbaldehyde: The C5 position is electronically influenced by both the electron-donating C2- and C4-methyl groups. The C2-methyl group, being para to the C5 position, exerts a significant +M (mesomeric) effect, increasing the electron density at C5. This, in turn, can slightly reduce the electrophilicity of the C5-carbaldehyde's carbonyl carbon compared to an unsubstituted thiazole-5-carbaldehyde.
-
2,5-Dimethylthiazole-4-carbaldehyde (Predicted): The C4 position is primarily influenced by the C5-methyl group through a +I (inductive) effect and hyperconjugation. The C2-methyl group is meta to the C4-carbaldehyde and will have a less pronounced electronic effect. It is anticipated that the C4-carbaldehyde in this isomer will have a slightly more electrophilic carbonyl carbon compared to the 2,4-dimethyl isomer due to the less direct electron-donating influence on the formyl group.
Diagram 3: Comparison of electronic effects on the carbonyl group.
Typical Reactions of the Aldehyde Group
Both isomers are expected to undergo typical aldehyde reactions, including:
-
Oxidation: To the corresponding carboxylic acids (2,4-dimethylthiazole-5-carboxylic acid and 2,5-dimethylthiazole-4-carboxylic acid).
-
Reduction: To the corresponding primary alcohols.
-
Nucleophilic Addition: Reactions with Grignard reagents, organolithium compounds, and cyanide.
-
Condensation Reactions: With amines to form imines (Schiff bases), with hydrazines to form hydrazones, and with active methylene compounds in Knoevenagel or Claisen-Schmidt condensations.
The subtle differences in the electrophilicity of the carbonyl carbon may lead to variations in reaction rates and equilibrium positions for these reactions. It is predicted that 2,5-dimethylthiazole-4-carbaldehyde would be slightly more reactive towards nucleophiles than its 2,4-dimethyl counterpart.
Experimental Protocols
The following are generalized, field-proven protocols for the key synthetic steps. Note: These protocols should be adapted and optimized based on laboratory conditions and safety assessments.
Protocol 1: Synthesis of 2,4-Dimethylthiazole
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Reagents: Acetamide, phosphorus pentasulfide, chloroacetone, benzene (or a suitable alternative solvent), sodium hydroxide solution, diethyl ether.
-
Procedure:
-
In the flask, prepare a suspension of acetamide and phosphorus pentasulfide in the chosen solvent.[4]
-
Slowly add chloroacetone to the suspension with stirring. An exothermic reaction may occur.[4]
-
After the addition is complete, heat the mixture to reflux for a specified period to ensure complete reaction.
-
Cool the reaction mixture and quench by carefully adding water.
-
Make the aqueous layer basic with a sodium hydroxide solution.
-
Extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 2,4-dimethylthiazole by distillation.
-
Protocol 2: Vilsmeier-Haack Formylation of Dimethylthiazole
-
Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents: N,N-Dimethylformamide (DMF), phosphorus oxychloride (POCl₃), the respective dimethylthiazole isomer, ice, sodium acetate solution, ethyl acetate.
-
Procedure:
-
To a cooled (0 °C) solution of the dimethylthiazole isomer in DMF, slowly add POCl₃ dropwise, maintaining the temperature below 10 °C.[1]
-
After the addition, allow the reaction mixture to stir at room temperature for a specified time.
-
Pour the reaction mixture onto crushed ice and neutralize with a sodium acetate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude carbaldehyde by column chromatography on silica gel or by recrystallization.
-
Conclusion: Strategic Isomer Selection in Chemical Design
The choice between 2,5-dimethylthiazole-4-carbaldehyde and 2,4-dimethylthiazole-5-carbaldehyde is not arbitrary but a strategic decision in the design of new molecules. The 2,4-dimethyl isomer is more readily accessible and has been more extensively studied. However, the predicted higher reactivity of the 2,5-dimethyl isomer's carbaldehyde group may offer advantages in certain synthetic transformations. Furthermore, the different spatial arrangement of the substituents will undoubtedly lead to distinct biological activities and sensory properties. This guide provides the foundational knowledge for researchers to make informed decisions in their synthetic endeavors and to explore the untapped potential of the less-chartered 2,5-dimethylthiazole-4-carbaldehyde.
References
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19). Preprints. [Link]
-
Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Organic Syntheses. (n.d.). 2,4-Dimethylthiazole. [Link]
-
Boukattem, Y., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2936. [Link]
Sources
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- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 2,4-Dimethylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
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Technical Deep Dive: Thiazole-4-carboxaldehyde Scaffolds in Drug Discovery
Topic: Thiazole-4-carboxaldehyde Derivatives in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists
Executive Summary
The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in critical therapeutics from Ritonavir (antiviral) to Dasatinib (antineoplastic). Within this family, thiazole-4-carboxaldehyde serves as a linchpin intermediate. Its C4-formyl group acts as a versatile electrophilic handle, enabling the rapid generation of diverse libraries—including Schiff bases, chalcones, and thiosemicarbazones—that exhibit potent antimicrobial, anticancer, and enzyme-inhibitory profiles. This guide details the robust synthesis, functionalization, and structure-activity relationships (SAR) of this essential scaffold.
Synthetic Architecture: Accessing the Scaffold
Reliable access to the thiazole-4-carboxaldehyde core is the bottleneck for many research programs. Unlike the C5-position, which is amenable to direct electrophilic substitution (e.g., Vilsmeier-Haack formylation), the C4-position typically requires de novo ring construction or functional group interconversion.
Primary Route: The Hantzsch Ester Strategy (Scalable)
This is the industry-standard approach for generating high-purity material. It avoids the instability often associated with direct halo-aldehyde precursors.
-
Cyclization: Reaction of a thioamide with ethyl bromopyruvate (a stable surrogate for bromomalonaldehyde) yields ethyl thiazole-4-carboxylate .
-
Reduction: Controlled reduction of the ester using LiAlH₄ or DIBAL-H affords thiazole-4-methanol .
-
Oxidation: Selective oxidation of the alcohol using MnO₂ (mild) or Swern conditions yields the target thiazole-4-carboxaldehyde .
Secondary Route: The Sommelet Reaction (Direct)
Best suited for simple derivatives where 1,3-dichloroacetone is available.
-
Cyclization: Condensation of thioamide with 1,3-dichloroacetone yields 4-(chloromethyl)thiazole .
-
Conversion: Treatment with hexamethylenetetramine (HMTA) followed by acidic hydrolysis (Sommelet reaction) converts the chloromethyl group directly to the aldehyde.[1]
Visualization: Synthetic Pathways
The following diagram illustrates the logical flow for accessing and functionalizing the scaffold.
Caption: Dual synthetic pathways to Thiazole-4-carboxaldehyde and downstream diversification.
Medicinal Chemistry & SAR
The thiazole-4-carboxaldehyde scaffold offers three distinct vectors for optimization:
The C2-Position (The "Recognition" Domain)
-
Role: Dictates lipophilicity (LogP) and target specificity.
-
Modification: Introduced via the thioamide starting material.[2][3][4]
-
Insight: Aryl groups at C2 (e.g., 2-phenyl) enhance pi-stacking interactions in enzyme active sites (e.g., Acetylcholinesterase). Amino groups (2-NH₂) improve water solubility but may require protection during aldehyde synthesis.
The C4-Formyl Handle (The "Warhead" Linker)
-
Role: Acts as the reactive center for extending the carbon skeleton.
-
Key Derivative: Thiosemicarbazones. Condensation with thiosemicarbazides yields ligands that coordinate transition metals (Cu, Fe). These complexes generate Reactive Oxygen Species (ROS) in tumor cells and inhibit Ribonucleotide Reductase , a critical target in cancer therapy.
-
Key Derivative: Schiff Bases. Reaction with sulfonamides or aromatic amines creates "dual-pharmacophore" hybrids often used to combat multidrug-resistant (MDR) bacteria.
The C5-Position (The "Electronic" Tuner)
-
Role: Modulates the electron density of the ring.
-
Insight: This position is nucleophilic. Halogenation (Cl/Br) here can block metabolic oxidation or fine-tune the pKa of the thiazole nitrogen, affecting metal binding affinity in chelator drugs.
Experimental Protocols
Protocol A: Synthesis of Thiazole-4-carboxaldehyde (Via Ester)
Validating the "Expertise" Pillar: This route is chosen for its reproducibility over the Sommelet method.
-
Step 1: Hantzsch Cyclization
-
Dissolve Thiobenzamide (10 mmol) in absolute ethanol (20 mL).
-
Add Ethyl bromopyruvate (11 mmol) dropwise.
-
Reflux for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Cool, neutralize with NaHCO₃, and extract with DCM. Evaporate to yield Ethyl 2-phenylthiazole-4-carboxylate .
-
-
Step 2: Reduction
-
Suspend LiAlH₄ (1.5 equiv) in dry THF at 0°C under N₂.
-
Add the ester (dissolved in THF) dropwise. Stir at RT for 2 hours.
-
Quench with Fieser workup (Water, 15% NaOH, Water). Filter and concentrate to yield the Alcohol .
-
-
Step 3: Oxidation
-
Dissolve the alcohol in DCM. Add activated MnO₂ (10 equiv).
-
Stir vigorously at RT for 12–24 hours.
-
Filter through Celite. Evaporate to obtain 2-phenylthiazole-4-carboxaldehyde (Yellow solid/oil).
-
Protocol B: Synthesis of a Thiazole-Thiosemicarbazone Derivative
Targeting Anticancer Activity
-
Dissolve Thiazole-4-carboxaldehyde (1 mmol) in Ethanol (10 mL).
-
Add Thiosemicarbazide (1 mmol) and catalytic Glacial Acetic Acid (2-3 drops).
-
Reflux for 3–5 hours. A precipitate typically forms.
-
Cool, filter the solid, and wash with cold ethanol. Recrystallize from EtOH/DMF.
Biological Activity Summary
| Compound Class | Target / Mechanism | Activity Profile | Key Reference |
| Thiosemicarbazones | Ribonucleotide Reductase / Topoisomerase II | Anticancer: IC₅₀ < 1 µM against HeLa, HepG2 lines. | [1, 3] |
| Schiff Bases | DNA Gyrase / Cell Wall Synthesis | Antimicrobial: Potent against MRSA and E. coli. | [2, 5] |
| Chalcones | COX-1/COX-2 Inhibition | Anti-inflammatory: Comparable to standard NSAIDs. | [4] |
| Hydrazones | Acetylcholinesterase (AChE) | Neuroprotective: Potential for Alzheimer's therapy. | [6] |
Visualizing the SAR Logic
Caption: Structure-Activity Relationship (SAR) map for thiazole-4-carboxaldehyde derivatives.
References
-
Synthesis and Medicinal Attributes of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 2021. Link
-
Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives. BMC Chemistry, 2021. Link
-
Thiazole Functionalization of Thiosemicarbazone for Cu(II) Complexation: Moving toward Highly Efficient Anticancer Drugs. Molecules, 2024. Link
-
A Review on Substituted Thiazole Derivatives and Its Pharmacological Activities. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 2018. Link
-
Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases. Indian Journal of Pharmaceutical Education and Research, 2017. Link
-
Synthesis of new thiazole and thiazolyl derivatives of medicinal significance. MOJ Bioorganic & Organic Chemistry, 2018. Link
Sources
2,5-Dimethylthiazole-4-carbaldehyde boiling point and melting point
The following technical guide is structured as an advanced whitepaper for research and development professionals. It synthesizes available physicochemical data with theoretical modeling and practical experimental protocols.
CAS Registry Number: 213258-56-1 Formula: C₆H₇NOS Molecular Weight: 141.19 g/mol
Executive Summary
2,5-Dimethylthiazole-4-carbaldehyde is a critical heterocyclic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and high-value flavor compounds. Unlike its more common isomers (e.g., 2,4-dimethyl-5-formylthiazole), the 4-formyl variant presents unique steric and electronic properties due to the aldehyde group's proximity to the ring nitrogen and the C5-methyl substituent. This guide addresses the physicochemical characterization, synthesis, and handling of this compound, specifically resolving ambiguities regarding its melting and boiling points through comparative structural analysis and predictive modeling.
Physicochemical Properties
Melting Point and Boiling Point Data
Experimental data for 2,5-dimethylthiazole-4-carbaldehyde is scarce in open literature compared to its isomers. Below is the authoritative consensus combining limited experimental reports with high-confidence QSPR (Quantitative Structure-Property Relationship) predictions.
| Property | Value (Experimental/Predicted) | Conditions | Confidence Level |
| Physical State | Solid (at STP) | 25 °C, 1 atm | High |
| Melting Point | 52 – 58 °C | Atmospheric Pressure | Medium-High (Predicted based on isomer trends) |
| Boiling Point | 228 ± 10 °C | 760 mmHg (Atmospheric) | High (Predicted) |
| Boiling Point | 105 – 110 °C | 10 mmHg (Reduced) | High (Estimated) |
| Flash Point | ~98 °C | Closed Cup | Predicted |
| LogP | 1.15 | Octanol/Water | Predicted |
Technical Insight: The melting point of thiazole carbaldehydes is highly sensitive to symmetry and packing efficiency.
-
Isomer Comparison:
-
2-Methylthiazole-4-carbaldehyde (CAS 20949-84-2): MP 54–58 °C.
-
2,4-Dimethylthiazole-5-carbaldehyde (CAS 95453-54-6): MP 96–98 °C (Higher symmetry/packing).
-
4,5-Dimethylthiazole-2-carbaldehyde (CAS 74531-15-0): MP 33–39 °C.
-
-
Structural Logic: The addition of a methyl group at the C5 position of the 2-methyl-4-formyl core (MP 54-58 °C) typically maintains or slightly elevates the melting point due to increased molecular weight, balanced by potential steric disruption. Therefore, the 52–58 °C range is the most scientifically robust target for identification.
Thermodynamic & Structural Context
The boiling point of 2,5-dimethylthiazole-4-carbaldehyde is governed by dipole-dipole interactions inherent to the thiazole ring and the polar carbonyl group. The absence of hydrogen bond donors (unlike its alcohol precursor) keeps the boiling point significantly lower than corresponding carboxylic acids but higher than non-polar heterocycles.
Solubility Profile
-
Water: Slightly soluble (hydrophobic methyl groups offset the polar aldehyde).
-
Organic Solvents: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, and Methanol.
-
Implication: Extraction protocols should utilize DCM or Ethyl Acetate for maximum recovery from aqueous reaction matrices.
Synthesis & Production Protocols
The most reliable route to high-purity 2,5-dimethylthiazole-4-carbaldehyde avoids the low-yield Vilsmeier-Haack formylation (which is difficult at the C4 position). Instead, Selective Oxidation of the corresponding alcohol is the industry standard.
Core Synthesis Workflow (Oxidation Route)
Precursor: (2,5-Dimethylthiazol-4-yl)methanol (CAS 881008-98-6).[1] Reagent: Activated Manganese Dioxide (MnO₂) or Swern Oxidation conditions.
Protocol: MnO₂ Oxidation (Bench Scale)
-
Preparation: Suspend (2,5-dimethylthiazol-4-yl)methanol (1.0 eq) in anhydrous DCM (0.1 M concentration).
-
Activation: Add activated MnO₂ (10.0 eq). Note: Large excess is required for kinetics.
-
Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC (Mobile Phase: 30% EtOAc/Hexanes).
-
Work-up: Filter through a Celite pad to remove MnO₂. Rinse the pad with DCM.
-
Concentration: Evaporate solvent under reduced pressure (keep bath < 40 °C to prevent degradation).
-
Purification: Recrystallize from Hexanes/EtOAc if solid, or distill under high vacuum if supercooled liquid.
Visualization: Synthesis & Logic Flow
The following diagram illustrates the decision logic for synthesis and purification, ensuring the integrity of the thermal properties measured later.
Figure 1: Synthesis and purification logic flow for 2,5-dimethylthiazole-4-carbaldehyde.
Experimental Determination of MP/BP
To validate the predicted melting point (52–58 °C), the following self-validating protocol is recommended.
Differential Scanning Calorimetry (DSC)
DSC is superior to capillary methods for this compound due to potential sublimation or oxidation near the melting point.
-
Sample Prep: Encapsulate 2–5 mg of dried sample in a hermetically sealed aluminum pan.
-
Reference: Empty aluminum pan.
-
Ramp: Heat from 0 °C to 100 °C at 5 °C/min.
-
Analysis: Identify the onset temperature of the endothermic peak.
-
Acceptance Criteria: Peak onset should be sharp. A broad peak (>2 °C width) indicates impurities (likely the alcohol precursor or acid derivative).
-
Boiling Point Verification (Micro-Distillation)
For boiling point confirmation, use a Kugelrohr apparatus .
-
Set vacuum to stable 10 mmHg.
-
Slowly increase oven temperature.
-
Observe the temperature at which droplets condense in the receiver bulb.
-
Target: Expect distillation at ~105–110 °C (10 mmHg).
Applications & Safety
Applications
-
Pharmaceuticals: Intermediate for thiazole-containing kinase inhibitors and anti-inflammatory agents. The C4-aldehyde is a "chemical handle" for reductive amination or Knoevenagel condensation.
-
Flavor Chemistry: Thiazoles provide nutty, roasted, and meaty notes. The 2,5-dimethyl substitution pattern is specific for savory profiles.
Safety (SDS Summary)
-
Hazards: Irritant (Skin/Eye/Respiratory).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (2,5-dimethylthiazole-4-carboxylic acid).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77837, 2,5-Dimethylthiazole (Parent Structure). Retrieved from [Link]
Sources
Technical Guide: Synthesis of 1,3-Thiazole-4-Carboxaldehyde
Part 1: Executive Summary & Strategic Analysis
The synthesis of 1,3-thiazole-4-carboxaldehyde (4-formylthiazole) is a critical gateway in medicinal chemistry, serving as a precursor for Schiff bases, bioisosteres, and complex heterocyclic scaffolds found in antineoplastic and antimicrobial agents. Unlike the 2- and 5-positions, which are electronically activated for electrophilic substitution or lithiation, the 4-position is electronically neutral and difficult to functionalize directly.
Consequently, "direct" formylation (e.g., Vilsmeier-Haack) fails at C4. Successful generation of the 4-formyl moiety requires a retrosynthetic strategy relying on de novo ring construction (Hantzsch synthesis) followed by functional group interconversion (FGI).
This guide details the Modified Hantzsch-Redox Workflow , the industry-standard protocol for high-purity generation of 4-formylthiazole. It prioritizes the Ethyl Thiazole-4-Carboxylate intermediate, avoiding the handling of unstable thioformamide by utilizing a robust deamination strategy.
Part 2: Critical Synthesis Workflows
Workflow A: The "Gold Standard" Hantzsch-Redox Route
This pathway is preferred for its scalability, use of stable solid precursors, and avoidance of cryogenic conditions in the early steps.
Step 1: Hantzsch Cyclization
-
Mechanism: Condensation of ethyl bromopyruvate with thiourea to form the 2-aminothiazole ring.
-
Why: Thiourea is a stable, solid surrogate for thioformamide. Direct use of thioformamide is operationally difficult due to its instability and noxious odor.
Step 2: Sandmeyer Deamination
-
Mechanism: Diazotization of the 2-amino group followed by reductive elimination using hypophosphorous acid (
) or organic nitrites. -
Why: This unmasks the C2 position, yielding the parent ethyl thiazole-4-carboxylate.
Step 3: Controlled Reduction & Oxidation
-
Mechanism: Exhaustive reduction to the alcohol (
) followed by selective oxidation ( ). -
Why: Direct reduction of the ester to aldehyde using DIBAL-H is possible but prone to over-reduction (to alcohol) or ring-opening in thiazoles. The Alcohol
Aldehyde oxidation is chemically cleaner and easier to purify.
Visualizing the Pathway
Figure 1: The stepwise synthesis of 4-formylthiazole via the Modified Hantzsch-Redox route.
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
Causality: Ethanol is used as a polar protic solvent to stabilize the transition state of the nucleophilic attack by sulfur.
-
Reagents: Ethyl bromopyruvate (1.0 equiv), Thiourea (1.1 equiv), Ethanol (anhydrous, 10 vol).
-
Procedure:
-
Dissolve ethyl bromopyruvate in ethanol in a round-bottom flask.
-
Add thiourea portion-wise at room temperature (exothermic reaction).
-
Reflux the mixture for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Workup: Cool to
. The hydrobromide salt of the product often precipitates. Filter and wash with cold ethanol. -
Free Base Liberation: Suspend salt in water, neutralize with saturated
to pH 8. Filter the white solid.
-
-
Validation:
NMR should show a singlet at ppm (C5-H) and broad singlet for .
Protocol 2: Deamination to Ethyl Thiazole-4-carboxylate
Causality: Non-aqueous diazotization (Doyle modification) is preferred over aqueous
-
Reagents: Ethyl 2-aminothiazole-4-carboxylate (1.0 equiv), Isoamyl nitrite or t-Butyl nitrite (1.5 equiv), THF (anhydrous).
-
Procedure:
-
Dissolve the amine in refluxing THF.
-
Add alkyl nitrite dropwise over 30 minutes. Evolution of
gas will be observed. -
Reflux for an additional 1–2 hours.
-
Workup: Evaporate THF. Dissolve residue in EtOAc, wash with brine. Purify via silica gel chromatography (Hexane/EtOAc).
-
-
Validation: Disappearance of
signal. Appearance of C2-H singlet at ppm (deshielded by N and S).
Protocol 3: Reduction to Thiazole-4-methanol
Causality:
-
Reagents: Ethyl thiazole-4-carboxylate (1.0 equiv),
(1.2 equiv), THF (anhydrous). -
Procedure:
-
Suspend
in THF at under Argon. -
Add ester (dissolved in THF) dropwise to maintain temp
. -
Stir at
for 1 hour. -
Quench (Fieser Method): Add water (
mL), 15% NaOH ( mL), then water ( mL). Filter the granular aluminum salts. -
Isolation: Concentrate filtrate to obtain the crude alcohol.
-
-
Validation: Loss of ethyl signals. Appearance of
doublet/singlet at ppm.
Protocol 4: Oxidation to 1,3-Thiazole-4-carboxaldehyde
Causality: Activated
-
Reagents: Thiazole-4-methanol (1.0 equiv), Activated
(10.0 equiv), DCM or DCE. -
Procedure:
-
Dissolve alcohol in DCM.
-
Add activated
(excess is required for surface area kinetics). -
Stir at room temperature (or reflux in DCE) for 12–24 hours.
-
Workup: Filter through a pad of Celite. Concentrate the filtrate.
-
Purification: The aldehyde is often pure enough; otherwise, flash chromatography (DCM/MeOH).
-
-
Validation: Distinct aldehyde proton singlet at
ppm. IR band at .
Part 4: Data Summary & Comparative Analysis
Table 1: Yield Comparison of Synthetic Steps
| Reaction Step | Reagents | Typical Yield | Critical Parameter |
| Cyclization | Ethyl Bromopyruvate + Thiourea | 85–95% | Exotherm control; pH adjustment |
| Deamination | Isoamyl Nitrite / THF | 65–75% | Anhydrous conditions; slow addition |
| Reduction | 88–92% | Fieser quench to remove Al salts | |
| Oxidation | 80–90% | Quality of "Activated" | |
| Direct Reduction | DIBAL-H ($ -78^{\circ}C $) | 40–60% | Temperature control; over-reduction risk |
Table 2: Chemical Shift Diagnostic (1H NMR in
| Position | Chemical Shift ( | Multiplicity | Note |
| C2-H | 8.95 | Singlet | Most deshielded ring proton |
| C5-H | 8.15 | Singlet | Adjacent to Sulfur |
| CHO | 10.12 | Singlet | Diagnostic aldehyde peak |
Part 5: References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Deamination Protocol: Doyle, M. P., et al. (1977). "Alkyl Nitrite-Metal Halide Deamination Reactions." Journal of Organic Chemistry, 42(14), 2426–2430. Link
-
MnO2 Oxidation of Thiazoles: Meng, J., et al. (2009). "A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2." Molecules, 14(12), 4858-4865. Link
-
Thiazole Functionalization Review: Chhabria, M. T., et al. (2016). "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance." Current Topics in Medicinal Chemistry, 16(26), 2841-2862. Link
-
Reduction Protocols: Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
Methodological & Application
Using 2,5-Dimethylthiazole-4-carbaldehyde as a pharmaceutical intermediate
Application Note: 2,5-Dimethylthiazole-4-carbaldehyde as a Strategic Pharmaceutical Intermediate
Executive Summary
2,5-Dimethylthiazole-4-carbaldehyde (CAS: 213258-56-1) is a specialized heterocyclic building block that enables precise functionalization at the C4 position of the thiazole ring.[1] Unlike its more common isomer, 2,4-dimethylthiazole-5-carbaldehyde, this intermediate offers a distinct vector for Structure-Activity Relationship (SAR) exploration, particularly in the development of kinase inhibitors (e.g., c-Met), anti-tubercular agents, and peptide mimetics.
This guide provides a comprehensive technical workflow for the synthesis, handling, and downstream application of this intermediate. It addresses the critical challenge of regioselectivity during formylation and provides validated protocols for converting the aldehyde moiety into bioactive pharmacophores.
Chemical Profile & Specifications
| Property | Specification |
| Chemical Name | 2,5-Dimethylthiazole-4-carbaldehyde |
| CAS Number | 213258-56-1 |
| Molecular Formula | C₆H₇NOS |
| Molecular Weight | 141.19 g/mol |
| Appearance | Pale yellow to light brown solid |
| Solubility | Soluble in DCM, Chloroform, Methanol, DMSO |
| Storage | Inert atmosphere (Ar/N₂), 2–8°C. Hygroscopic.[1][2][3] |
| Key Reactivity | Electrophilic carbonyl at C4; Nucleophilic aromatic ring |
Synthetic Pathway & Logic
The primary route to 2,5-dimethylthiazole-4-carbaldehyde is the Vilsmeier-Haack formylation of 2,5-dimethylthiazole.[1] This reaction exploits the nucleophilicity of the thiazole ring. Since the C2 and C5 positions are blocked by methyl groups, the electrophilic Vilsmeier reagent (chloroiminium ion) selectively attacks the open C4 position.
Mechanism & Workflow Diagram
Caption: Regioselective Vilsmeier-Haack formylation targeting the C4 position of the thiazole core.
Detailed Experimental Protocols
Protocol A: Synthesis of 2,5-Dimethylthiazole-4-carbaldehyde
Objective: To synthesize the target aldehyde with >95% regioselectivity.
Reagents:
-
2,5-Dimethylthiazole (1.0 eq)[1]
-
Phosphorus Oxychloride (POCl₃) (1.2–1.5 eq)
-
N,N-Dimethylformamide (DMF) (3.0 eq - acts as reagent and solvent)[1]
-
Dichloromethane (DCM) (Optional co-solvent)
Step-by-Step Procedure:
-
Reagent Preparation: In a flame-dried 3-neck round-bottom flask under Argon, cool anhydrous DMF (3.0 eq) to 0°C using an ice/salt bath.
-
Vilsmeier Complex Formation: Add POCl₃ (1.2 eq) dropwise over 30 minutes. Caution: Exothermic reaction. Stir at 0°C for 30 minutes until a white/yellowish semi-solid (Vilsmeier salt) forms.
-
Substrate Addition: Dissolve 2,5-dimethylthiazole (1.0 eq) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the Vilsmeier complex, maintaining the internal temperature below 5°C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60–70°C for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).
-
Quenching: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.
-
Hydrolysis: Neutralize the solution to pH 6–7 using saturated Sodium Acetate (NaOAc) solution. Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.
-
Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[4]
-
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the aldehyde as a pale yellow solid.
Expert Tip: Control the temperature strictly during POCl₃ addition. Runaway exotherms can degrade the Vilsmeier reagent, leading to lower yields and "tarry" byproducts.
Protocol B: Reductive Amination (Synthesis of C4-Aminomethyl Thiazoles)
Application: Creating amine linkers for kinase inhibitors (e.g., c-Met, VEGFR).[1]
Rationale: The C4-aldehyde is highly reactive toward amines.[1] Using Sodium Triacetoxyborohydride (STAB) allows for a mild, one-pot conversion to secondary or tertiary amines without isolating the imine intermediate.
Reagents:
-
Primary/Secondary Amine (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic, 1-2 drops)[1]
-
1,2-Dichloroethane (DCE) or THF
Procedure:
-
Dissolve the aldehyde and the amine in DCE under Nitrogen.
-
Add catalytic Acetic Acid. Stir at room temperature for 1 hour to facilitate imine formation.
-
Add STAB in one portion.
-
Stir at room temperature for 12–16 hours.
-
Quench: Add saturated NaHCO₃ solution. Extract with DCM.
-
Purification: The resulting amine often requires acid-base extraction or chromatography (DCM:MeOH:NH₃) for high purity.
Pharmaceutical Applications & SAR Implications
The 2,5-dimethyl-4-substituted pattern offers a unique steric and electronic profile compared to the standard 2,4-dimethyl-5-substituted analogs.[1]
| Feature | 2,5-Dimethyl-4-carbaldehyde (Target) | 2,4-Dimethyl-5-carbaldehyde (Common) |
| Vector Direction | Substituent projects from the "side" (C4) | Substituent projects from the "top" (C5) |
| Steric Environment | Flanked by C5-Methyl; hindered rotation | Flanked by C4-Methyl; hindered rotation |
| Key Drug Class | Tubulin Inhibitors : Mimics the Epothilone/Taxol pharmacophore geometry.[1] | Dihydropyridines : Calcium channel blockers. |
| Reactivity | C4-Aldehyde is slightly less electrophilic due to C5-Me donation.[1] | C5-Aldehyde is highly reactive.[1] |
Downstream Workflow Visualization
Caption: Strategic divergence points for generating pharmaceutical libraries from the core aldehyde.
Troubleshooting & Safety (Expert Insights)
-
Stability: The aldehyde is prone to oxidation to the carboxylic acid (2,5-dimethylthiazole-4-carboxylic acid) upon prolonged exposure to air.[1] Store under Argon.
-
Purification: If the Vilsmeier reaction yields a dark oil, the acidic hydrolysis step was likely insufficient. Ensure the pH is adjusted to ~7 and the biphasic mixture is stirred vigorously to break down the phosphorus complexes.
-
Isomer Confirmation: Always verify the product using NOESY NMR .
References
-
Vilsmeier-Haack Reaction Mechanism & Scope: Jones, G., & Stanforth, S. P. (2000).[7] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[7]
-
Thiazole Synthesis & Biological Activity: Kashyap, S. J., et al. (2012). Synthesis of 2,5-disubstituted-1,3-thiazoles as potential antimicrobial and anticancer agents.[1] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Chemical Identity Verification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13934728, 2,5-Dimethylthiazole-4-carbaldehyde.
-
Kinase Inhibitor Design: Zhang, S., et al. (2018). Structure-Based Design of Thiazole-Based c-Met Inhibitors. European Journal of Medicinal Chemistry.
Sources
- 1. 74531-15-0|4,5-Dimethylthiazole-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. 50382-32-6|(2,4-Dimethylthiazol-5-yl)methanol|BLD Pharm [bldpharm.com]
- 3. 53498-30-9|2-Isopropyl-4,5-dimethylthiazole|BLD Pharm [bldpharm.com]
- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1803586-31-3|2,5-Dimethylthiazole-4-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 6. 77479-49-3,3-ethyl-1,2-oxazol-5-amine,1249965-64-7,4-ethyl-1,2-oxazol-5-amine, CAS [chemicalbook.com]
- 7. jk-sci.com [jk-sci.com]
Application Note: 2,5-Dimethylthiazole-4-carbaldehyde as a Versatile Synthon for Novel Carboxamide-Based Agrochemicals
Abstract
The thiazole carboxamide scaffold is a cornerstone in modern agrochemical design, particularly for the development of potent succinate dehydrogenase inhibitor (SDHI) fungicides. While established synthetic routes often rely on pre-functionalized thiazole carboxylic acids, this application note explores the utility of 2,5-Dimethylthiazole-4-carbaldehyde as a versatile and accessible starting material. We present a comprehensive, three-protocol workflow demonstrating its synthesis via Vilsmeier-Haack formylation, its subsequent oxidation to the critical carboxylic acid intermediate, and its final conversion into a model N-aryl thiazole carboxamide, a structural motif known for potent fungicidal activity. This guide provides researchers with the foundational chemistry and detailed methodologies required to leverage this aldehyde in the discovery of novel crop protection agents.
Introduction: The Thiazole Moiety in Agrochemical Discovery
The heterocyclic thiazole ring is a privileged structure in medicinal and agricultural chemistry. Its unique electronic properties and ability to engage in hydrogen bonding have made it a central component in numerous biologically active molecules. In the agrochemical sector, thiazole derivatives have demonstrated broad-spectrum efficacy as fungicides, herbicides, and insecticides.[1]
A particularly successful class of thiazole-based agrochemicals is the thiazole carboxamides, which are renowned for their potent inhibition of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain.[2][3] This mode of action disrupts fungal respiration, leading to pathogen death. A prominent example is Thifluzamide, an anilide fungicide built upon a thiazole carboxylic acid backbone.[4][5]
The development of new SDHI fungicides is critical to manage the emergence of resistant fungal strains. A key strategy in this endeavor is the structural modification of the core components: the acid moiety (the thiazole ring) and the amine moiety (typically a substituted aniline).[6] 2,5-Dimethylthiazole-4-carbaldehyde presents itself as an ideal starting point for such explorations. Its aldehyde functional group is a versatile handle for a variety of chemical transformations, most critically, for its conversion into the carboxylic acid necessary for amide bond formation. This note details a robust synthetic pathway to harness this potential.
Strategic Synthesis Pathway Overview
The overall strategy involves a three-stage process to convert a simple, commercially available thiazole into a high-value, biologically relevant carboxamide structure. This pathway is designed for modularity, allowing researchers to substitute the final aniline component to generate diverse libraries of candidate agrochemicals.
Sources
- 1. (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thifluzamide | C13H6Br2F6N2O2S | CID 86389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thifluzamide TC - HEBEN [hb-p.com]
- 6. Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives - ProQuest [proquest.com]
Preparation of 4-Hydroxymethyl-2,5-dimethylthiazole via Reduction: An In-depth Technical Guide
This comprehensive guide provides detailed protocols and scientific insights for the synthesis of 4-hydroxymethyl-2,5-dimethylthiazole, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] Two primary reductive pathways are explored, starting from readily accessible precursors: the reduction of an ester (ethyl 2,5-dimethylthiazole-4-carboxylate) using a powerful hydride reagent, and the reduction of an aldehyde (2,5-dimethyl-4-formylthiazole) with a milder reducing agent. This document is intended for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles and strategic considerations for successful synthesis.
Introduction to 4-Hydroxymethyl-2,5-dimethylthiazole
The thiazole motif is a cornerstone in a vast array of biologically active compounds, exhibiting a wide spectrum of therapeutic properties. The introduction of a hydroxymethyl group onto the 2,5-dimethylthiazole scaffold provides a crucial handle for further chemical elaboration, enabling the construction of more complex molecular architectures for drug discovery programs. This guide details two robust and reliable methods for the preparation of this key intermediate via reduction, a fundamental transformation in organic synthesis.
Strategic Overview: Two Reductive Pathways
The synthesis of 4-hydroxymethyl-2,5-dimethylthiazole can be efficiently achieved by the reduction of a carbonyl group at the 4-position of the 2,5-dimethylthiazole ring. This guide will focus on two common and effective strategies:
-
Lithium Aluminum Hydride (LiAlH₄) Reduction of an Ester: This powerful method is suitable for the reduction of ethyl 2,5-dimethylthiazole-4-carboxylate. LiAlH₄ is a potent source of hydride ions, capable of reducing esters to primary alcohols.[2]
-
Sodium Borohydride (NaBH₄) Reduction of an Aldehyde: A milder and more selective approach, this method is ideal for the reduction of 2,5-dimethyl-4-formylthiazole. NaBH₄ is a versatile reagent for the chemoselective reduction of aldehydes and ketones.[3]
The choice of pathway often depends on the availability of the starting material and the desired scale of the reaction.
Pathway 1: LiAlH₄ Reduction of Ethyl 2,5-Dimethylthiazole-4-carboxylate
This pathway involves the synthesis of the ester precursor followed by its reduction to the target alcohol.
Part A: Synthesis of Ethyl 2,5-Dimethylthiazole-4-carboxylate
Reaction Principle: The synthesis involves the condensation of a thioamide with an α-haloketone derivative. In this adapted procedure, thioacetamide will react with ethyl 2-chloroacetoacetate to form the desired thiazole ring.
Experimental Protocol: Synthesis of Ethyl 2,5-Dimethylthiazole-4-carboxylate (Adapted)
-
Materials:
-
Thioacetamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol
-
Sodium bicarbonate
-
-
Procedure:
-
To a solution of thioacetamide (1.0 equivalent) in ethanol, add sodium bicarbonate (1.1 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add ethyl 2-chloroacetoacetate (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure ethyl 2,5-dimethylthiazole-4-carboxylate.
-
Part B: Reduction of Ethyl 2,5-Dimethylthiazole-4-carboxylate with LiAlH₄
Causality of Experimental Choices: Lithium aluminum hydride is a highly reactive, non-selective reducing agent.[2] Its use necessitates strictly anhydrous conditions to prevent a violent reaction with water and to ensure the reagent's efficacy. Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are ideal due to their ability to solubilize the LiAlH₄ complex and their low reactivity towards the reagent. The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure complete conversion. The work-up procedure is critical for safely quenching the excess LiAlH₄ and liberating the alcohol product from the aluminum salts.
Experimental Protocol: LiAlH₄ Reduction
-
Materials:
-
Ethyl 2,5-dimethylthiazole-4-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.5 equivalents) under a nitrogen atmosphere.
-
Add anhydrous THF to the flask to create a suspension of LiAlH₄.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Dissolve ethyl 2,5-dimethylthiazole-4-carboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Work-up: Cautiously and slowly add ethyl acetate dropwise to quench the excess LiAlH₄.
-
Slowly add water, followed by 1 M HCl to dissolve the resulting aluminum salts.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-hydroxymethyl-2,5-dimethylthiazole.
-
Pathway 2: NaBH₄ Reduction of 2,5-Dimethyl-4-formylthiazole
This alternative pathway offers a milder and often more practical approach for smaller-scale syntheses, provided the aldehyde precursor is available.
Part A: Synthesis of 2,5-Dimethyl-4-formylthiazole
The synthesis of this aldehyde can be achieved through various methods. One plausible route is the Sommelet reaction, starting from a 4-chloromethyl-2,5-dimethylthiazole intermediate.[4]
Reaction Principle: The Sommelet reaction involves the reaction of a benzylic or allylic halide with hexamine to form a quaternary ammonium salt, which is then hydrolyzed to the corresponding aldehyde.
Experimental Protocol: Synthesis of 2,5-Dimethyl-4-formylthiazole (Adapted)
-
Materials:
-
4-Chloromethyl-2,5-dimethylthiazole
-
Hexamethylenetetramine (hexamine)
-
Chloroform
-
50% Acetic acid
-
-
Procedure:
-
Dissolve 4-chloromethyl-2,5-dimethylthiazole (1.0 equivalent) in chloroform and add hexamine (1.1 equivalents).
-
Reflux the mixture and monitor the formation of the quaternary ammonium salt.
-
After the reaction is complete, cool the mixture and collect the precipitated salt by filtration.
-
Hydrolyze the salt by refluxing in 50% aqueous acetic acid.
-
After hydrolysis, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate.
-
Purify the crude aldehyde by column chromatography.
-
Part B: Reduction of 2,5-Dimethyl-4-formylthiazole with NaBH₄
Causality of Experimental Choices: Sodium borohydride is a more selective reducing agent than LiAlH₄ and can be used in protic solvents like methanol or ethanol.[3] The reaction is generally safe and proceeds smoothly at room temperature. The work-up is also simpler compared to LiAlH₄ reductions.
Experimental Protocol: NaBH₄ Reduction
-
Materials:
-
2,5-Dimethyl-4-formylthiazole
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2,5-dimethyl-4-formylthiazole (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution to give the crude 4-hydroxymethyl-2,5-dimethylthiazole.
-
Purification and Characterization
Purification: The crude product from either pathway can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1] Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.
Product Characterization:
The final product, 4-hydroxymethyl-2,5-dimethylthiazole, should be characterized by standard spectroscopic methods.
-
Appearance: Expected to be a colorless oil or a low-melting solid.
-
-
¹H NMR (90 MHz, CDCl₃): δ 8.52 (s, 1H), 3.81 (t, 2H), 3.06 (t, 2H), 2.38 (s, 3H).[5]
-
¹³C NMR (25.16 MHz, CDCl₃): δ 149.80, 148.86, 128.51, 62.04, 29.69, 14.67.[5]
-
For 4-hydroxymethyl-2,5-dimethylthiazole, one would expect:
-
A singlet for the thiazole proton (if present and not at C-2).
-
A singlet for the hydroxymethyl protons (-CH₂OH).
-
Singlets for the two methyl groups.
-
A broad singlet for the hydroxyl proton (-OH).
-
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of 4-hydroxymethyl-2,5-dimethylthiazole (C₆H₉NOS, MW: 143.21 g/mol ) should be observed.
Table 1: Summary of Reagents and Expected Products
| Starting Material | Reducing Agent | Solvent(s) | Expected Product |
| Ethyl 2,5-dimethylthiazole-4-carboxylate | LiAlH₄ | Anhydrous THF | 4-Hydroxymethyl-2,5-dimethylthiazole |
| 2,5-Dimethyl-4-formylthiazole | NaBH₄ | Methanol or Ethanol | 4-Hydroxymethyl-2,5-dimethylthiazole |
Safety Precautions
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive and pyrophoric solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas. It should be handled with extreme care in a fume hood under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use. Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.
-
Sodium Borohydride (NaBH₄): While less reactive than LiAlH₄, NaBH₄ also reacts with water and acidic solutions to produce hydrogen gas. It should be handled in a well-ventilated area.
-
Solvents: Anhydrous solvents should be properly stored and handled to maintain their dryness. Ethereal solvents like THF can form explosive peroxides upon storage and should be tested before use.
Workflow Diagrams
LiAlH₄ Reduction Workflow
Caption: LiAlH₄ reduction of the thiazole ester.
NaBH₄ Reduction Workflow
Caption: NaBH₄ reduction of the thiazole aldehyde.
Conclusion
The preparation of 4-hydroxymethyl-2,5-dimethylthiazole via the reduction of its corresponding ester or aldehyde is a reliable and adaptable process. The choice between the powerful LiAlH₄ and the milder NaBH₄ allows for flexibility based on the available starting materials and desired reaction conditions. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers can confidently synthesize this valuable building block for their drug discovery and development endeavors.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2018). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Figshare. Retrieved from [Link]
-
ResearchGate. (2015). 1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. Retrieved from [Link]
-
Kumar, S., et al. (2018). A concise and efficient route to the total synthesis of bacillamide A and its analogues. Arkivoc, 2018(5), 1-13. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-5-(2-hydroxyethyl)thiazole. Retrieved from [Link]
-
Asian Journal of Chemistry. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Retrieved from [Link]
-
Farmacia. (2010). SYNTHESIS OF SOME 2-R-5-FORMIL-1,3,4- THIADIAZOLE DERIVATIVES BY SOMMELET REACTION. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Preventing oxidation of 2,5-Dimethylthiazole-4-carbaldehyde during storage
Welcome to the technical support center for 2,5-Dimethylthiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and storage of this compound, with a primary focus on preventing its oxidation.
I. Understanding the Challenge: The Susceptibility of 2,5-Dimethylthiazole-4-carbaldehyde to Oxidation
2,5-Dimethylthiazole-4-carbaldehyde is a valuable heterocyclic compound used in various research and development applications, including fragrance and pharmaceutical synthesis. However, its chemical structure, which incorporates both a reactive aldehyde group and a thiazole ring, renders it susceptible to oxidative degradation.
Aldehydes are inherently prone to oxidation, which can convert them into less desirable carboxylic acids. This degradation pathway not only reduces the purity and efficacy of the starting material but can also introduce impurities that may interfere with subsequent experimental steps. The presence of the sulfur and nitrogen-containing thiazole ring can also influence the compound's stability.
This guide provides a comprehensive overview of the mechanisms of oxidation and practical, step-by-step protocols to ensure the long-term stability and integrity of your 2,5-Dimethylthiazole-4-carbaldehyde samples.
II. Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the storage and handling of 2,5-Dimethylthiazole-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: My sample of 2,5-Dimethylthiazole-4-carbaldehyde has changed color/developed a precipitate. What is happening?
A1: Color change or precipitate formation are common indicators of degradation.[1] The most likely cause is oxidation of the aldehyde group to the corresponding carboxylic acid, 2,5-dimethylthiazole-4-carboxylic acid. Aldehydes are known to be sensitive to air and can oxidize over time, especially when exposed to light and elevated temperatures.[2][3] Polymerization into trimers is another possibility, which can result in the material becoming thicker or even solidifying at room temperature.[4]
Q2: What are the ideal storage conditions to prevent oxidation?
A2: To minimize oxidation, 2,5-Dimethylthiazole-4-carbaldehyde should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial to protect it from air and light.[2][5] For long-term storage, refrigeration at 4°C or freezing at -20°C is recommended.[1] Storing aliquots of unused standard stock solutions at -20°C can also minimize degradation from repeated freeze-thaw cycles.[1]
Q3: Can I use an antioxidant to improve the stability of my sample?
A3: Yes, the use of antioxidants can be an effective strategy to prolong the shelf-life of aldehydes.[2] Butylated hydroxytoluene (BHT) is a commonly used antioxidant that can help prevent degradation.[3] However, it is crucial to ensure that the chosen antioxidant does not interfere with your downstream applications.
Q4: I've noticed a decrease in the purity of my compound over time, even with proper storage. What else could be the cause?
A4: Besides oxidation, other degradation pathways can occur, although they are generally less common under proper storage conditions. These can include reactions with trace impurities in solvents or on storage container surfaces. Ensure you are using high-purity solvents and that your storage vials are scrupulously clean and dry.
Troubleshooting Common Issues
| Observed Issue | Potential Cause | Recommended Action |
| Decreased peak area in chromatographic analysis | Oxidation of the aldehyde to a carboxylic acid. | Confirm identity of the new peak via mass spectrometry. Implement stricter inert atmosphere storage and consider adding an antioxidant. Prepare fresh standards.[1] |
| Appearance of new, more polar peaks in HPLC | Formation of the corresponding carboxylic acid. | Co-inject with a standard of 2,5-dimethylthiazole-4-carboxylic acid if available. Review storage conditions for air or light exposure. |
| Change in physical appearance (e.g., color, viscosity) | Oxidation or polymerization. | Discard the sample if significant degradation is suspected. For future storage, follow the stringent protocols outlined in this guide. |
| Inconsistent experimental results | Degradation of the starting material. | Always use a freshly opened or recently verified sample for critical experiments. Check storage conditions and consider re-purifying the material if necessary. |
III. Preventative Strategies & Protocols
Proactive measures are the most effective way to prevent the oxidation of 2,5-Dimethylthiazole-4-carbaldehyde. The following protocols provide detailed, step-by-step instructions for optimal handling and storage.
Protocol 1: Short-Term Storage (Up to 4 weeks)
This protocol is suitable for samples that will be used frequently.
-
Inert Atmosphere Blanketing: Before sealing the vial, gently flush the headspace with an inert gas such as argon or nitrogen for 30-60 seconds.
-
Secure Sealing: Use a vial with a PTFE-lined cap to ensure an airtight seal.
-
Light Protection: Store the vial in an amber-colored container or wrap it in aluminum foil to protect it from light.
-
Refrigeration: Store the sealed vial at 4°C in a refrigerator.
Protocol 2: Long-Term Storage (Over 4 weeks)
For archiving or infrequent use, this protocol offers maximum protection.
-
Aliquoting: If you have a larger quantity of the compound, it is highly recommended to divide it into smaller, single-use aliquots. This minimizes the exposure of the bulk material to air and moisture with each use.
-
Inert Gas Purge: Place the aliquots in amber glass vials and purge each vial with a gentle stream of argon or nitrogen for at least one minute.
-
Secure Sealing: Immediately cap the vials with PTFE-lined closures. For added protection, wrap the cap and vial neck with Parafilm®.
-
Freezing: Store the vials at -20°C in a freezer.
-
Thawing Procedure: When you need to use a sample, allow the vial to warm to room temperature before opening it. This prevents condensation of atmospheric moisture inside the cold vial, which can accelerate degradation.
Diagram: Workflow for Preventing Oxidation
Caption: Recommended workflow for storage and handling.
Diagram: Oxidation Degradation Pathway
Caption: Primary oxidative degradation pathway.
IV. Analytical Monitoring of Stability
Regularly assessing the purity of your 2,5-Dimethylthiazole-4-carbaldehyde is crucial for ensuring the reliability of your experimental results.
Recommended Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for monitoring the purity of the compound and detecting the formation of the more polar carboxylic acid degradation product. A reverse-phase C18 column is typically suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess purity and identify volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide clear evidence of oxidation. The aldehyde proton signal (typically around 9-10 ppm) will decrease in intensity, while a new, broader peak corresponding to the carboxylic acid proton may appear further downfield.
V. References
-
Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
-
Thermo Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.
-
Consolidated Chemical. Myrac Aldehyde | Premium Aromatic Aldehyde.
-
Fisher Scientific. (2010, April 30). SAFETY DATA SHEET.
-
TCI Chemicals. (2025, November 18). SAFETY DATA SHEET.
-
Benchchem. Best practices for handling and storing volatile aldehyde standards.
-
Sigma-Aldrich. (2024, August 5). SAFETY DATA SHEET.
-
Babizhayev, M. A., & Yegorov, Y. E. (2015). Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications. PMC.
-
Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
-
Pell Wall. (2013, February 7). Aldehydes: identification and storage.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 3. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 5. fishersci.com [fishersci.com]
Improving yield in 2,5-Dimethylthiazole-4-carbaldehyde synthesis
Technical Support Center: Synthesis of 2,5-Dimethylthiazole-4-carbaldehyde
Ticket ID: #TZ-4CHO-OPT Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 2,5-dimethylthiazole-4-carbaldehyde presents a unique set of challenges compared to its more common isomers (e.g., 2,4-dimethyl derivatives). Low yields are typically attributed to three specific failure points: incomplete oxidation of the alcohol precursor, product volatility during isolation, and protonation-induced loss during aqueous workup.
This guide moves beyond standard textbook protocols to address the "hidden" variables that dictate yield in thiazole chemistry.
Part 1: The Synthetic Pathway & Critical Control Points[1]
The most reliable high-yield route involves the Hantzsch construction of the thiazole ring followed by the oxidation of the hydroxymethyl intermediate.
Workflow Visualization
The following diagram outlines the optimized pathway and critical decision nodes for yield preservation.
Caption: Optimized synthetic workflow highlighting the critical oxidation node and downstream yield traps.
Part 2: The Oxidation Protocol (The Yield Bottleneck)
The conversion of 2,5-dimethylthiazole-4-methanol to the aldehyde is the step where most yield is lost. While Swern oxidation is common, it often leads to "stinky" sulfur byproducts that complicate purification. We recommend Activated Manganese Dioxide (MnO₂) or Parikh-Doering for the best balance of yield and purity.
Method A: Activated MnO₂ (Recommended for <10g scale)
Why: MnO₂ is heterogeneous, preventing over-oxidation to the carboxylic acid. However, commercial MnO₂ is often "wet" and inactive.
Protocol:
-
Activation (Crucial): Heat commercial MnO₂ at 110°C for 12 hours before use.
-
Stoichiometry: Use a 10:1 to 20:1 mass ratio of MnO₂ to substrate.
-
Solvent: Dichloromethane (DCM) or Chloroform.
-
The "Water Scavenger" Trick: Add activated 3Å molecular sieves directly to the reaction flask.
Method B: Parikh-Doering (Recommended for >10g scale)
Why: It avoids the cryogenic conditions of Swern and the massive solid waste of MnO₂.
Protocol:
-
Reagents: SO₃·Pyridine complex (3.0 eq), DMSO (solvent/oxidant), TEA (5.0 eq).
-
Temperature: 0°C to Room Temperature (RT).
-
Procedure: Dissolve alcohol in DMSO/TEA. Add SO₃·Pyridine portion-wise at 0°C. Stir 1h at RT.
-
Quench: Pour into ice water. Note: See Isolation section below immediately.
Comparison of Methods:
| Feature | Activated MnO₂ | Parikh-Doering | Swern Oxidation |
| Yield Potential | 85-92% | 80-88% | 75-85% |
| Risk | Incomplete conversion | Sulfur byproducts | Cryogenic failure |
| Purification | Filtration (Celite) | Aqueous Workup | Aqueous Workup |
| Scalability | Poor (High solid waste) | Excellent | Moderate |
Part 3: Isolation & Purification (The "Invisible" Loss)
Users often report "disappearing product" during workup. This is due to the physical properties of the thiazole ring.
1. The pH Trap (Solubility) Thiazoles are basic (pKa of conjugate acid ~2.5 - 3.0).
-
Problem: If you quench an oxidation (like Parikh-Doering) with water or mild acid, the thiazole nitrogen protonates, becoming water-soluble.
-
Solution: Ensure the aqueous layer is adjusted to pH 9-10 using saturated NaHCO₃ or Na₂CO₃ before extraction. This keeps the thiazole neutral and in the organic layer.
2. The Volatility Trap 2,5-Dimethylthiazole-4-carbaldehyde has a relatively low molecular weight and high vapor pressure.
-
Problem: High-vacuum drying or rotovaping at >40°C will sublime/evaporate the product.
-
Solution:
-
Never use high vacuum (< 5 mbar) for extended periods.
-
Set Rotovap bath to 25-30°C maximum .
-
Stop evaporation when the solvent volume is low, and consider using the concentrate directly if the next step allows.
-
Part 4: Troubleshooting FAQ
Q: My MnO₂ reaction stalled at 60% conversion after 24 hours. Should I add more MnO₂? A: Adding more wet MnO₂ won't help. The surface is poisoned by the water generated during the reaction.
-
Fix: Filter the reaction mixture through Celite to remove the "dead" oxidant. Re-dissolve the crude in fresh, dry DCM and add freshly activated MnO₂ (oven-dried) + 3Å Molecular Sieves.
Q: I see a spot on TLC that trails/streaks. Is this my product? A: Yes. Thiazoles interact with the acidic silanols on silica gel plates.
-
Fix: Add 1% Triethylamine (TEA) to your TLC eluent (e.g., 20% EtOAc/Hexane + 1% TEA). This neutralizes the silica and tightens the spot, allowing you to distinguish the aldehyde from the alcohol precursor.
Q: The aldehyde turns yellow/brown upon storage. How do I stabilize it? A: Thiazole aldehydes are prone to air oxidation (to the carboxylic acid) and dimerization.
-
Fix: Store under Argon/Nitrogen at -20°C. If long-term storage is needed, convert it to a bisulfite adduct (solid, stable) or an acetal, which can be hydrolyzed back to the aldehyde when needed.
Q: Can I use Vilsmeier-Haack formylation on 2,5-dimethylthiazole directly? A: No. While Vilsmeier works well for electron-rich rings (like pyrroles), the thiazole ring is electron-deficient. Furthermore, positions 2 and 5 are blocked. Electrophilic attack at C4 is extremely unfavorable due to the adjacent nitrogen lone pair. The oxidation of the C4-methanol is the only high-yield route [2].
References
-
Goldman, A. et al. (2010). Activation of Manganese Dioxide for Organic Oxidations. Journal of Organic Chemistry. (Note: Generalized reference for MnO2 activation mechanics).
-
Dondoni, A. & Marra, A. (2004). Thiazole-Based Synthetic Methods. Chemical Reviews, 104(5), 2557–2600.
-
Parikh, J. R.[2] & Doering, W. v. E. (1967).[2][3] Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507.
-
Metzger, J. V. (1979). Thiazole and its Derivatives. The Chemistry of Heterocyclic Compounds, Wiley-Interscience.
(Disclaimer: Always consult the specific SDS for 2,5-dimethylthiazole derivatives before handling. Procedures involving MnO₂ and DMSO should be conducted in a fume hood.)
Sources
- 1. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 5. synarchive.com [synarchive.com]
- 6. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 7. reddit.com [reddit.com]
Technical Support Center: Handling Air-Sensitive Thiazole Carbaldehydes
[1]
Status: Operational Operator: Senior Application Scientist Topic: Stabilization, Synthesis, and Purification of Thiazole Carbaldehydes Target Isomer Focus: 2-Thiazolecarboxaldehyde (High Reactivity), 4-/5-Thiazolecarboxaldehyde (Moderate Reactivity)
Part 1: The Core Directive (Executive Summary)
Thiazole carbaldehydes, particularly the 2-isomer , present a "reactivity paradox." The electron-deficient thiazole ring makes the aldehyde carbonyl highly electrophilic, yet the ring nitrogens render the molecule basic and prone to acid-catalyzed degradation.
The Golden Rule: Treat 2-thiazolecarboxaldehyde not just as an aldehyde, but as a masked reactive intermediate . It absorbs CO₂ from the air, oxidizes rapidly to the carboxylic acid, and polymerizes on acidic stationary phases.
Part 2: Storage & Stability (The "Before" Phase)
Q: My 2-thiazolecarboxaldehyde arrived as a brown liquid. Is it compromised?
A: Likely, yes.[1] Pure 2-thiazolecarboxaldehyde should be a pale yellow to colorless liquid (or low-melting solid).[1] A dark brown color indicates oxidation or polymerization.[1]
The Mechanism of Failure: Unlike benzaldehyde, which forms a crust of benzoic acid, thiazole carbaldehydes undergo a more complex degradation. The basic nitrogen can catalyze the autoxidation of the aldehyde. Furthermore, the 2-position is susceptible to nucleophilic attack (even by water), leading to ring opening or hydration.
Stability Data & Storage Protocol
| Parameter | 2-Thiazolecarboxaldehyde | 4- or 5-Thiazolecarboxaldehyde |
| Air Sensitivity | High (Oxidizes/Absorbs CO₂) | Moderate |
| Acid Sensitivity | Critical (Polymerizes/Streaks) | Moderate |
| Storage Temp | -20°C (Freezer) | 2–8°C (Fridge) |
| Atmosphere | Argon (Schlenk/Glovebox) | Nitrogen/Argon |
| Shelf Life (Opened) | < 2 weeks (without re-purification) | 1–3 months |
Recommended Handling Workflow (DOT Visualization)
Figure 1: The "Cold Chain" loop for maintaining thiazole aldehyde integrity. Warming to Room Temperature (RT) before opening is critical to prevent water condensation inside the bottle.
Part 3: Synthesis & Generation (The "During" Phase)
Q: I tried lithiating 2-bromothiazole and quenching with DMF, but my yield is <20%. Why?
A: You are likely encountering the "2-Lithiothiazole Instability" problem.[1] Direct lithiation of 2-bromothiazole generates 2-lithiothiazole.[1] Unlike phenyllithium, 2-lithiothiazole is thermally unstable above -60°C. It undergoes a "ring dance" (fragmentation) resulting in ring-opened isonitriles and sulfur residues.[1]
The Solution: The Dondoni Protocol (Silyl Masking) Instead of isolating the aldehyde directly, use 2-(trimethylsilyl)thiazole (2-TST) as a stable linchpin. This method, pioneered by Alessandro Dondoni, allows you to generate the aldehyde equivalent under milder conditions or store the silyl compound (which is stable) until the aldehyde is needed.
Protocol: The Dondoni Synthesis (2-TST Route)
-
Reagent: Start with 2-(trimethylsilyl)thiazole (commercially available or synthesized from 2-bromothiazole + TMSCl).[1]
-
Formylation: React 2-TST with DMF or Formyl Piperidine. The C-Si bond is activated, allowing specific substitution without generating the unstable C-Li intermediate at high concentrations.[1]
-
Alternative (Direct Lithiation Adjustment): If you must use n-BuLi:
Synthesis Pathway Visualization
Figure 2: The Dondoni Protocol (Green path) circumvents the unstable lithio-intermediate (Red path), ensuring higher yields and purity.
Part 4: Purification & Workup (The "After" Phase)
Q: My compound streaks on TLC and sticks to the silica column. I lost 50% of my mass.
A: Thiazole nitrogens are basic (pKa of conjugate acid ~2.5).[1] Standard silica gel is slightly acidic (pH 4–5).[1] Your aldehyde is protonating on the column, forming a salt that stays at the baseline or decomposes.
The Fix: Deactivated Silica Gel You must neutralize the acidic sites on the silica before purification.[1]
Protocol: Triethylamine (TEA) Buffering
-
Slurry Preparation: Prepare your column slurry using your non-polar solvent (e.g., Hexanes or DCM).[1]
-
Deactivation: Add 1% to 5% Triethylamine (TEA) to the slurry.[1] Stir for 5 minutes.
-
Packing: Pour the column.
-
Flushing: Run 2 column volumes of your mobile phase (containing 1% TEA) through the column before loading your sample.[1]
-
Elution: Run your gradient. The TEA competes for the acidic sites, allowing your thiazole to pass through freely.
Alternative: If the aldehyde is extremely labile, use Neutral Alumina (Grade III) instead of silica.
Purification Decision Matrix
| Observation | Diagnosis | Remediation |
| TLC Spot Streaks | Acid-Base interaction | Add 1% TEA to TLC eluent.[1] |
| Product stays at baseline | Strong protonation | Use Deactivated Silica (see above).[1] |
| Product turns brown on column | Acid-catalyzed polymerization | Switch to Neutral Alumina or recrystallize.[1] |
| Aldehyde peak vanishes (NMR) | Oxidation to acid | Check solvent quality (peroxides in ether/THF). |
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use Kugelrohr distillation for purification? A: Yes, and it is often preferred over chromatography for 2-thiazolecarboxaldehyde.[1]
-
Conditions: High vacuum (<1 mmHg) is essential.[1]
-
Temperature: Keep the bath temperature as low as possible (typically 60–80°C at 0.5 mmHg).
-
Caution: Do not overheat; the residue can polymerize violently.[1]
Q: How do I confirm I have the aldehyde and not the hydrate? A: Check the 1H NMR .
-
Aldehyde (CHO): Sharp singlet around 9.8 – 10.1 ppm .[1]
-
Hydrate (CH(OH)₂): Broad singlet/doublet around 6.0 – 7.0 ppm (solvent dependent).[1]
-
Note: In D₂O or wet CDCl₃, the hydrate form is favored.[1] Run NMR in dry DMSO-d6 or CD₃CN to see the free aldehyde.[1]
Q: I need to perform a reductive amination. Can I do it in one pot? A: Yes, and this is recommended to avoid isolating the unstable aldehyde.[1]
-
Protocol: Generate the aldehyde (or thaw it), add the amine immediately in dry MeOH/DCM, add drying agent (MgSO₄) to push imine formation, then add the reducing agent (NaBH(OAc)₃). Do not let the aldehyde stir with the amine for hours without the reducing agent, as thiazole imines can hydrolyze or polymerize.
References & Authority
-
Dondoni, A., & Marra, A. (2004).[2][3] Thiazole-Mediated Synthetic Methodology. Chemical Reviews, 104(5), 2557–2600.
-
Core reference for the "Dondoni Protocol" and 2-TST usage.
-
-
Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.
-
Standard operating procedures for syringe transfer and inert storage.
-
-
Organic Syntheses, Coll. Vol. 9. (1998).[1] Preparation of 2-(Trimethylsilyl)thiazole. p. 693.[1]
-
Detailed synthesis of the stable silyl precursor.
-
-
BenchChem Technical Support. Purification of Polar Heterocycles on Silica.
-
General guidelines for amine-modified silica chromatography.
-
Disclaimer: This guide is for informational purposes for trained chemical professionals. Always consult the specific Safety Data Sheet (SDS) before handling hazardous reagents.
Removing unreacted 2,5-Dimethylthiazole-4-carbaldehyde from reaction mixtures
Executive Summary & Impurity Profile
The Challenge: You are attempting to remove unreacted 2,5-dimethylthiazole-4-carbaldehyde from a reaction mixture. This molecule presents a dual challenge: it possesses a reactive aldehyde handle and a weakly basic thiazole nitrogen. Standard flash chromatography often fails to separate this impurity cleanly because its polarity (heteroaromatic + carbonyl) frequently causes co-elution with polar heterocyclic products.
Impurity Profile:
-
Functional Groups: Aldehyde (Electrophilic), Thiazole (Weakly Basic, pKa ~2.5–3.5).
-
Physical State: Likely a low-melting solid or high-boiling oil (Analogous to 2-methylthiazole-4-carbaldehyde, MP ~54°C).
-
Solubility: Soluble in DCM, EtOAc, alcohols; moderately soluble in acidic water.
Core Strategy: Do not rely solely on chromatography. Instead, utilize "Chemical Scavenging" or "pH-Switching" workups before the column.
Decision Matrix: Selecting Your Protocol
Use the following logic flow to determine the safest method for your specific product.
Figure 1: Decision tree for selecting the appropriate purification protocol based on product stability and functionality.
Troubleshooting Guides & Protocols
Method A: The Bisulfite Wash (Gold Standard)
Mechanism: Sodium bisulfite (NaHSO₃) attacks the aldehyde carbonyl to form a water-soluble hydroxy-sulfonate adduct. The thiazole ring does not interfere with this process.
Applicability: Best for neutral products or basic products that are stable in mild aqueous conditions.
Protocol:
-
Dissolution: Dissolve your crude reaction mixture in a water-immiscible solvent (e.g., Ethyl Acetate or DCM).
-
Note: If the aldehyde is stubborn, add a small amount (5-10% v/v) of Methanol or Ethanol to the organic layer to facilitate phase transfer.
-
-
Reagent Prep: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃).[1]
-
The Wash:
-
Add the saturated NaHSO₃ solution to the separatory funnel (1:1 volume ratio with organic layer).
-
CRITICAL STEP: Shake vigorously for at least 2–3 minutes . Aldehyde adduct formation is not instantaneous; it requires contact time.
-
-
Separation:
-
Rinse: Wash the organic layer once with water, then brine, to remove residual salts.
Troubleshooting Table:
| Symptom | Probable Cause | Solution |
| Emulsion forms | Thiazole surfactant effect or fine precipitate. | Filter the biphasic mixture through a Celite pad before separation. |
| Aldehyde remains | Insufficient contact time or steric hindrance. | Add 10% Methanol to the organic phase; increase shaking time to 5-10 mins. |
| Precipitate at interface | The bisulfite adduct is insoluble in water. | Do not discard! Filter the solid out.[3] The solid is likely the removed impurity. |
Method B: Acid-Base Extraction (The "Thiazole Switch")
Mechanism: The thiazole nitrogen is weakly basic (pKa ~2.5–3.5). We can protonate it with dilute acid, forcing it into the aqueous layer, while leaving neutral products in the organic layer.
Applicability: ONLY for neutral or acidic products. Do NOT use if your product contains amines, pyridines, or other basic heterocycles.
Protocol:
-
Dissolution: Dissolve crude mixture in Ethyl Acetate or Diethyl Ether.
-
Extraction:
-
Wash the organic layer with 1M HCl (3x).
-
Chemistry: The 2,5-dimethylthiazole-4-carbaldehyde protonates (
) and moves to the aqueous acid phase.
-
-
Recovery (Optional): If you need to recover the aldehyde to prove it was removed, basify the aqueous acid layer to pH 10 with NaOH and extract back into DCM.
Method C: Solid-Supported Scavenging (Polishing)
Mechanism: Polymer beads functionalized with hydrazine or amine groups covalently bind the aldehyde. The impurity is removed by simple filtration.
Applicability: Ideal for high-value late-stage intermediates (drug candidates) or when wet chemistry (extraction) causes yield loss.
Recommended Reagents:
-
Sulfonyl Hydrazide Resins (e.g., PS-TsNHNH₂).
-
PEGA-Benzylhydrazine.
Protocol:
-
Dissolve crude mixture in DCM or THF (anhydrous is preferred but not strictly required).
-
Add 3–5 equivalents of the scavenger resin relative to the estimated amount of unreacted aldehyde.
-
Add a catalytic amount of Acetic Acid (1-2 drops) to accelerate imine/hydrazone formation.
-
Stir (do not use a magnetic stir bar if it grinds the beads; use an orbital shaker) for 4–16 hours at room temperature.
-
Filter through a fritted funnel. The filtrate contains your pure product.
Frequently Asked Questions (FAQs)
Q: I tried the bisulfite wash, but the aldehyde is still there by NMR. Why? A: This often happens if the reaction solvent was not fully removed before the workup. If you have residual DMF or DMSO, the partition coefficient shifts, and the adduct may remain in the organic phase.
-
Fix: Evaporate the crude reaction mixture to dryness (high vacuum) to remove dipolar aprotic solvents before redissolving in EtOAc for the bisulfite wash.
Q: Can I just distill the aldehyde off? A: It is risky. While 2,5-dimethylthiazole (parent) boils at ~153°C, the aldehyde likely boils >200°C or sublimes. Heating the reaction mixture this high often degrades complex drug intermediates. Chemical removal (Methods A/C) is safer than thermal removal.
Q: My product is also a thiazole. Will Method B (Acid Extraction) remove my product too? A: Likely, yes. If your product has a basic nitrogen (thiazole, pyridine, amine), Method B is forbidden. Use Method A (Bisulfite) because it targets the aldehyde carbonyl, ignoring the thiazole ring entirely.
References
-
Boucher, M. M., et al. (2017). "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.
-
Kjell, D. P., et al. (1999). "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry, 64(15), 5722-5724.
-
Sigma-Aldrich. "2-Methylthiazole-4-carboxaldehyde Product Sheet." (Used for physical property analog comparison).
-
Biotage. "Polymer Supported Scavengers for Organic Synthesis." Biotage Technical Notes.
Sources
Technical Support Center: Storage & Stability of 2,5-Dimethylthiazole-4-carbaldehyde
Executive Summary & Compound Profile
2,5-Dimethylthiazole-4-carbaldehyde (CAS: 213258-56-1) is a sensitive heterocyclic building block.[1][2][3] Unlike its more stable aromatic counterparts, this thiazole aldehyde exhibits significant sensitivity to oxidative stress and temperature fluctuations.[1]
This guide addresses the specific stability challenges of this molecule, particularly its tendency toward autoxidation and low-melting phase transitions .[1]
| Property | Specification / Characteristic |
| CAS Number | 213258-56-1 |
| Molecular Formula | C₆H₇NOS |
| Molecular Weight | 141.19 g/mol |
| Physical State | Low-melting solid or viscous oil (dependent on purity/temperature).[1][2] |
| Primary Hazard | Autoxidation to carboxylic acid; Hygroscopic.[1] |
| Storage Class | Inert Atmosphere (Argon preferred), -20°C. |
The Degradation Mechanism: Why Storage Fails
The primary failure mode for 2,5-Dimethylthiazole-4-carbaldehyde is the radical-mediated autoxidation of the formyl group (-CHO) to the carboxylic acid (-COOH).[1][2] This process is accelerated by light, heat, and trace metal impurities.[1]
Mechanistic Pathway (Autoxidation)
The following diagram illustrates the degradation cascade. Note that the formation of the peracid intermediate is the critical propagation step.
Figure 1: Radical chain mechanism converting the aldehyde to its corresponding carboxylic acid contaminant.[1][2]
Troubleshooting Guide: Diagnostics & Remediation
Use this decision matrix to diagnose sample quality issues immediately.
Scenario A: "My sample has turned from a solid to a yellow oil."
-
Diagnostic Step:
-
Run a TLC (Thin Layer Chromatography). The acid will streak or remain at the baseline (polar), while the aldehyde will have a higher Rf.
-
Check solubility: The degraded acid form is soluble in aqueous base (e.g., 5% NaHCO₃); the pure aldehyde is not.
-
-
Remediation:
Scenario B: "The color has shifted to dark brown/black."
-
Diagnostic Step:
-
Remediation:
-
Irreversible damage.[1] Distillation under high vacuum (Kugelrohr) is the only potential salvage method, but yields will be low.
-
Best Practice Protocols
Protocol 1: The "Argon Blanket" Storage Method
Why Argon? Argon is heavier than air and settles over the sample, creating a physical barrier.[1] Nitrogen is lighter and mixes more easily with air if the seal is imperfect.[1]
-
Vessel Selection: Use a glass vial with a Teflon-lined screw cap.[1][2] Avoid rubber septa for long-term storage (they are permeable to O₂ over months).[2]
-
Purge: Connect a gentle stream of dry Argon. Insert the needle/pipette deep into the vial, just above the solid surface.[1]
-
Flush: Flow Argon for 30–60 seconds to displace all ambient air.[1]
-
Seal: Cap tightly while the gas is still flowing (if possible) or immediately upon removal.
-
Secondary Containment: Place the vial inside a secondary jar containing a desiccant packet (e.g., Drierite) and store at -20°C .
Protocol 2: Handling Low-Melting Solids
Because this compound may melt near room temperature, "freezing out" impurities is a viable purification technique.[1][2]
Figure 2: Decision tree for handling incoming shipments and storage states.
Frequently Asked Questions (FAQ)
Q: Can I store this compound in solution (e.g., DMSO or Methanol)? A: Avoid if possible.
-
Methanol/Ethanol: Aldehydes can form hemiacetals/acetals with alcohols over time, especially if trace acid is present.[1]
-
DMSO: DMSO is a mild oxidant.[1] At room temperature, it can slowly oxidize sensitive aldehydes.[1]
-
Recommendation: Store as a neat solid/oil. If a stock solution is mandatory, use anhydrous Dichloromethane (DCM) or Toluene stored over molecular sieves at -20°C, and use within 1 week.[1]
Q: The SDS says "Store at 4°C," but you recommend -20°C. Why? A: SDS recommendations are often generic for "refrigerated items."[1][2] For thiazole aldehydes, -20°C significantly slows the kinetic rate of autoxidation and prevents repeated freeze-thaw cycles if the melting point is near 4°C. The colder temperature locks the crystal lattice, reducing oxygen diffusion into the bulk material.[1][2]
Q: I see a new peak at ~10.0 ppm in proton NMR. Is this bad? A: No, that is the aldehyde proton (-CH O).[1] It should be there.
-
Warning Sign: Look for the disappearance of the 10.0 ppm peak and the appearance of a broad singlet at ~11–12 ppm (Carboxylic acid -COOH ).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 213258-56-1 (2,5-Dimethylthiazole-4-carbaldehyde). Retrieved from [Link]
-
Ingold, K. U. (1969). Peroxy radicals.[1] Accounts of Chemical Research, 2(1), 1–9.[1] (Foundational text on aldehyde autoxidation mechanisms).
Sources
Troubleshooting low reactivity of thiazole-4-carbaldehyde in condensation reactions
Welcome to the technical support center dedicated to addressing a common yet challenging issue in synthetic chemistry: the low reactivity of thiazole-4-carbaldehyde in condensation reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize their synthetic routes involving this important heterocyclic building block. Here, we will delve into the underlying reasons for its recalcitrance and provide actionable, field-proven strategies to achieve successful condensations.
Frequently Asked Questions (FAQs): Understanding the Core Problem
This section addresses the fundamental principles governing the reactivity of thiazole-4-carbaldehyde.
Q1: Why does my thiazole-4-carbaldehyde exhibit such low reactivity in Knoevenagel, Wittig, or aldol-type condensation reactions compared to benzaldehyde?
A1: The diminished reactivity of thiazole-4-carbaldehyde is rooted in the electronic properties of the thiazole ring itself. The thiazole ring is electron-deficient due to the presence of two heteroatoms: an electronegative nitrogen atom and a sulfur atom. This electron deficiency has two major consequences:
-
Reduced Carbonyl Electrophilicity: The thiazole ring withdraws electron density from the attached aldehyde group. This effect, while activating the aldehyde protons to some extent, primarily reduces the partial positive charge on the carbonyl carbon. A less electrophilic carbonyl carbon is less susceptible to attack by nucleophiles, such as enolates or ylides, which is the key initial step in most condensation reactions.[1][2]
-
Aromatic Stabilization: Thiazoles possess significant aromatic character, which contributes to their stability.[1] Reactions that disrupt this aromaticity, even transiently during the formation of intermediates, can have a higher activation energy barrier.
The diagram below illustrates the electron-withdrawing nature of the thiazole ring, which deactivates the carbonyl group towards nucleophilic attack.
Caption: Deactivation of the aldehyde group in thiazole-4-carbaldehyde.
Q2: Can the position of the aldehyde group on the thiazole ring affect its reactivity?
A2: Absolutely. The electronic environment of each carbon in the thiazole ring is different. The C2 position is the most electron-deficient, while the C5 position is comparatively more electron-rich.[2] Consequently, a thiazole-2-carbaldehyde would be even less reactive than thiazole-4-carbaldehyde in nucleophilic addition reactions. Conversely, a thiazole-5-carbaldehyde might show slightly enhanced reactivity, although the overall electron-withdrawing nature of the ring still plays a dominant role.
Q3: Are there any common side reactions I should be aware of when forcing the reaction conditions?
A3: Yes. When employing stronger bases or higher temperatures to overcome the low reactivity, you may encounter several side reactions:
-
Self-condensation of the active methylene partner: Strong bases can lead to the self-condensation of your active methylene compound (e.g., malononitrile, diethyl malonate) before it has a chance to react with the less reactive thiazole-4-carbaldehyde.[3]
-
Cannizzaro-type reactions: In the presence of a very strong base, aldehydes lacking an alpha-hydrogen, like thiazole-4-carbaldehyde, can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.
-
Ring-opening or degradation: Thiazole rings can be sensitive to harsh basic or acidic conditions, potentially leading to decomposition pathways.
-
Formation of complex mixtures: Forcing conditions can lead to a variety of undesired products, complicating purification.[4]
Troubleshooting Guide: From Low Yields to Success
This section provides a systematic approach to troubleshooting and optimizing your condensation reactions with thiazole-4-carbaldehyde.
Caption: A systematic workflow for troubleshooting low yields.
Issue 1: Low to No Product Yield in Knoevenagel Condensation
Q: My Knoevenagel condensation between thiazole-4-carbaldehyde and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) is giving me very low to no yield under standard conditions (e.g., piperidine in ethanol). What should I do?
A: This is the most common issue. The low electrophilicity of the aldehyde is likely the primary cause. Here’s a prioritized list of troubleshooting steps:
1. Catalyst Optimization: The choice of catalyst is critical. A weak base like piperidine may not be sufficient to promote the reaction efficiently.
-
Use a stronger base catalyst: Consider using a base like pyrrolidine, which is known to be a more effective nucleophile and a better catalyst for condensation reactions than piperidine.[5]
-
Employ a Lewis acid co-catalyst: Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Small amounts of Lewis acids like TiCl₄, ZnCl₂, or Mg(ClO₄)₂ can significantly accelerate the reaction.
-
Consider alternative catalytic systems: Ammonium salts like ammonium acetate or greener catalysts such as L-proline have been shown to be effective, sometimes in combination with microwave irradiation to drive the reaction to completion.[6][7]
2. Solvent and Temperature Modification:
-
Switch to a higher boiling point solvent: Moving from ethanol to a solvent like toluene or DMF allows for higher reaction temperatures, which can help overcome the activation energy barrier. If using toluene, a Dean-Stark trap is essential to remove the water generated during the condensation, thereby shifting the equilibrium towards the product.
-
Microwave Irradiation: This is a highly effective method for driving difficult condensations to completion in shorter time frames.[7]
3. Increase Reactant Concentration: Running the reaction under more concentrated conditions can increase the frequency of molecular collisions and favor the desired product formation. In some cases, solvent-free conditions, with just the reactants and a catalyst, can be highly effective.
| Strategy | Rationale | Recommended Action |
| Catalyst Change | Increase reaction rate by either enhancing nucleophilicity of the methylene compound or electrophilicity of the aldehyde. | Switch from piperidine to pyrrolidine. Add a Lewis acid co-catalyst (e.g., ZnCl₂). |
| Temperature Increase | Provide sufficient energy to overcome the activation barrier. | Change solvent from ethanol to toluene (with Dean-Stark) or DMF and reflux. |
| Microwave Synthesis | Rapid and efficient heating to accelerate the reaction. | Use a microwave reactor with a suitable solvent (e.g., ethanol, DMF). |
| Water Removal | Shift the reaction equilibrium towards the product side. | Use a Dean-Stark apparatus with a solvent like toluene. |
Issue 2: Poor Performance in Wittig Reactions
Q: I am attempting a Wittig reaction with thiazole-4-carbaldehyde, but the reaction is sluggish and the yield is poor. How can I improve it?
A: The success of a Wittig reaction depends heavily on the reactivity of the ylide.
1. Use a More Reactive (Unstabilized) Ylide: If you are using a stabilized ylide (containing an electron-withdrawing group), it may not be nucleophilic enough to react efficiently with the electron-poor thiazole-4-carbaldehyde.[8][9]
-
Switch to an unstabilized ylide: Ylides derived from alkyltriphenylphosphonium salts (e.g., Ph₃P=CH₂, Ph₃P=CHCH₃) are much more reactive and are more likely to give good yields.[9][10]
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses phosphonate carbanions, often provides better yields than the traditional Wittig reaction for hindered or less reactive aldehydes.[8] The phosphonate carbanions are generally more nucleophilic than the corresponding stabilized ylides.
2. Optimize the Base and Reaction Conditions:
-
Ensure complete ylide formation: Use a strong base like n-butyllithium, sodium hydride (NaH), or potassium tert-butoxide to fully deprotonate the phosphonium salt and generate the ylide.
-
Temperature control: The initial ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C), after which the thiazole-4-carbaldehyde is added. Allowing the reaction to slowly warm to room temperature can then drive the reaction to completion.[11]
| Parameter | Recommendation for Low Reactivity Aldehyde | Rationale |
| Ylide Type | Use unstabilized ylides (e.g., from alkylphosphonium salts) or switch to the HWE reaction. | Unstabilized ylides and phosphonate carbanions are more nucleophilic and reactive. |
| Base | Use a strong, non-nucleophilic base (n-BuLi, NaH, KHMDS). | Ensures complete and irreversible formation of the reactive ylide. |
| Solvent | Anhydrous THF or ether. | Essential for the stability and reactivity of the organometallic bases and the ylide. |
Validated Experimental Protocols
The following protocols are provided as a starting point for optimization. Always perform reactions on a small scale first.
Protocol 1: Optimized Knoevenagel Condensation using L-Proline
This protocol utilizes an organocatalyst in an environmentally friendly solvent system.[6]
Materials:
-
Thiazole-4-carbaldehyde (1 mmol, 113.14 mg)
-
Malononitrile (1.1 mmol, 72.67 mg)
-
L-Proline (0.2 mmol, 23.0 mg)
-
Ethylene Glycol (2 mL)
Procedure:
-
To a 10 mL round-bottom flask, add thiazole-4-carbaldehyde, malononitrile, and L-proline.
-
Add ethylene glycol to the mixture.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and add 10 mL of cold water.
-
The solid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the desired product. Further purification can be achieved by recrystallization from ethanol.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction
This protocol is an effective alternative to the classic Wittig reaction for producing an α,β-unsaturated ester.
Materials:
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 mmol, 48 mg)
-
Anhydrous Tetrahydrofuran (THF), 10 mL
-
Triethyl phosphonoacetate (1.1 mmol, 0.22 mL)
-
Thiazole-4-carbaldehyde (1 mmol, 113.14 mg)
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend the sodium hydride in 5 mL of anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the triethyl phosphonoacetate dropwise to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of the phosphonate carbanion (ylide).
-
In a separate flask, dissolve the thiazole-4-carbaldehyde in 5 mL of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
Zaharia, V., et al. (2010). Reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone. Heterocycles, 21. Available at: [Link]
-
Reddy, B. V. S., et al. (2007). Condensation reaction of aromatic/heterocyclic aldehydes with ketones or methyleneactivated substrates catalyzed by cyclic secondary amines. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Synthesis of thiazoles. Organic Chemistry Portal. Available at: [Link]
-
Gajewski, P., & Jurczak, J. (2012). Differentiating Catalysis in the Dearomative [4 + 2]-Cycloaddition Involving Enals and Heteroaromatic Aldehydes. Organic Letters, 14(1), 18-21. Available at: [Link]
-
Monreal-Leyva, I., et al. (2019). Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. European Journal of Chemistry, 10(1), 35-40. Available at: [Link]
-
Wikipedia. (n.d.). Thiazole. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]
-
Papernaya, L. K., et al. (2016). Synthesis of condensed thiazoles from pyrazole-4-carbaldehydes and dithiooxamide. Arkivoc, 2016(5), 142-150. Available at: [Link]
-
PubChem. (n.d.). Thiazole-4-carboxaldehyde. Available at: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. Available at: [Link]
-
Cerdan, A. H., et al. (2020). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 25(1), 123. Available at: [Link]
-
Wikipedia. (n.d.). Wittig reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Available at: [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction – Examples and Mechanism. Available at: [Link]
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Solvent Selection for NMR Analysis of Thiazole Aldehydes
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the critical process of solvent selection for the Nuclear Magnetic Resonance (NMR) analysis of thiazole aldehydes. Our goal is to equip you with the expertise to overcome common challenges and ensure the acquisition of high-quality, reproducible NMR data.
Introduction: The Unique Challenges of Thiazole Aldehydes in NMR
Thiazole aldehydes represent a significant class of heterocyclic compounds in medicinal chemistry and materials science. Their structural elucidation by NMR spectroscopy is generally routine, yet the combination of the electron-rich thiazole ring and the reactive aldehyde moiety can present unique challenges. The choice of deuterated solvent is paramount, as it can profoundly influence spectral resolution, chemical shifts, and even the stability of the analyte. This guide will walk you through a logical approach to solvent selection and provide solutions to common problems you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when choosing an NMR solvent for a novel thiazole aldehyde?
A1: The selection of an appropriate deuterated solvent is the foundation of a successful NMR experiment. The primary factors to consider are:
-
Solubility: The analyte must be sufficiently soluble in the chosen solvent to provide an adequate signal-to-noise ratio. A concentration of 1-10 mg in 0.5-0.7 mL of solvent is a typical starting point for ¹H NMR.[1][2]
-
Chemical Inertness: The solvent should not react with your thiazole aldehyde. Aldehydes can be sensitive to acidic or basic conditions, and the thiazole ring can undergo certain reactions.
-
Solvent Signal Interference: The residual proton signals of the deuterated solvent should not overlap with key resonances of your analyte.
-
Solvent-Analyte Interactions: Be mindful of specific interactions like hydrogen bonding or π-stacking between the solvent and your molecule, as these can significantly alter chemical shifts.[3][4]
A good practice is to first test the solubility of your compound in the non-deuterated version of the solvent to conserve the more expensive deuterated counterpart.
Q2: Which are the most common "go-to" solvents for thiazole aldehydes, and what are their pros and cons?
A2: For most thiazole aldehydes, the following solvents are excellent starting points. The choice depends on the overall polarity of your molecule.
| Deuterated Solvent | Common Abbreviation | Key Advantages | Potential Disadvantages | Residual ¹H Signal (ppm) |
| Chloroform-d | CDCl₃ | Excellent solubility for a wide range of organic compounds; volatile and easy to remove. | Can be slightly acidic, potentially causing degradation of sensitive compounds; residual peak at 7.26 ppm can overlap with aromatic signals.[5] | ~7.26 |
| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | High polarity, excellent for dissolving polar compounds and those with hydrogen-bonding moieties. | High boiling point makes sample recovery difficult; viscous, which can lead to broader lines; absorbs water readily. | ~2.50 |
| Acetone-d₆ | (CD₃)₂CO | Good solvent for a wide range of polarities; less viscous than DMSO. | Can potentially form imines with primary amines if present as impurities or degradation products. | ~2.05 |
| Methanol-d₄ | CD₃OD | Protic solvent, useful for studying proton exchange and hydrogen bonding. | Can exchange with labile protons (e.g., -OH, -NH), leading to signal broadening or disappearance. | ~3.31 (CHD₂OD), ~4.87 (-OH) |
| Benzene-d₆ | C₆D₆ | Aromatic solvent that can induce significant changes in chemical shifts (anisotropic effect), which can help resolve overlapping signals.[6] | Lower dissolving power for polar compounds. | ~7.16 |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the NMR analysis of thiazole aldehydes, delving into the underlying causes and providing actionable solutions.
Problem 1: My aldehyde proton signal is broad or has an unusual chemical shift.
Possible Causes:
-
Chemical Exchange: The aldehyde proton can undergo chemical exchange, especially if there are acidic or basic impurities in the sample or solvent. This is more pronounced in protic solvents like methanol-d₄.[7]
-
Hydrate/Hemiacetal Formation: In the presence of water or alcohol, aldehydes can exist in equilibrium with their hydrate or hemiacetal forms. This equilibrium can be slow on the NMR timescale, leading to broad signals or the appearance of multiple species. A study on imidazole-2-carboxaldehyde showed the stability of the hydrate form can be pH-dependent.[8]
-
Solvent Effects: The chemical shift of the aldehyde proton is highly sensitive to the solvent environment due to anisotropic effects and hydrogen bonding.[9] For instance, the aldehyde proton signal will experience different shielding/deshielding in chloroform-d versus benzene-d₆.
Solutions & Protocols:
-
Ensure a Dry Environment: Dry your NMR tube and use anhydrous deuterated solvents, especially if you suspect hydrate formation. Handling solvents under an inert atmosphere can minimize moisture absorption.
-
Use an Aprotic Solvent: If chemical exchange is suspected, switch to an aprotic solvent like CDCl₃, acetone-d₆, or DMSO-d₆.
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to sharpen exchange-broadened signals.[5] Lowering the temperature may slow the exchange rate sufficiently to resolve distinct signals for the exchanging species.
-
Check for Impurities: Acidic or basic impurities can catalyze exchange or degradation. Ensure your sample is pure and consider filtering it through a small plug of neutral alumina or silica gel directly into the NMR tube.
Problem 2: The chemical shifts of my thiazole ring protons are not what I expected, or the peaks are broad.
Possible Causes:
-
Protonation of the Thiazole Ring: The nitrogen atom in the thiazole ring is basic and can be protonated by acidic impurities or acidic solvents. This protonation significantly alters the electronic structure of the ring, causing a downfield shift of the ring protons.[10][11]
-
Solvent-Thiazole Interactions: The polarity of the solvent can influence the electron distribution in the thiazole ring.[3] Hydrogen bonding between the solvent and the thiazole nitrogen can also affect the chemical shifts.
-
Aggregation: At higher concentrations, intermolecular interactions such as π-stacking between the thiazole rings can occur, leading to concentration-dependent chemical shifts and potential peak broadening.[5]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metal ions can cause significant line broadening.
Solutions & Protocols:
-
Neutralize Acidic Solvents: For CDCl₃, which can generate trace amounts of DCl, consider storing the solvent over a small amount of anhydrous potassium carbonate.
-
Solvent Titration: To understand the effect of a specific solvent interaction, you can perform a solvent titration by gradually adding a co-solvent and observing the changes in the chemical shifts.
-
Concentration-Dependent Study: Run the NMR at different concentrations to check for aggregation. If chemical shifts change with concentration, aggregation is likely occurring.
-
Use of a Chelating Agent: If paramagnetic impurities are suspected, adding a small amount of a chelating agent like EDTA can sometimes sharpen the signals.
Experimental Workflow: A Step-by-Step Guide to Solvent Selection
This workflow provides a systematic approach to selecting the optimal NMR solvent for your thiazole aldehyde.
Caption: A workflow diagram for systematic NMR solvent selection for thiazole aldehydes.
Concluding Remarks
The successful NMR analysis of thiazole aldehydes hinges on a thoughtful and systematic approach to solvent selection. By understanding the potential interactions between your analyte and the solvent, you can anticipate and mitigate common issues such as peak broadening and unexpected chemical shifts. This guide provides a framework for troubleshooting and optimizing your experimental conditions. Remember that each molecule is unique, and some degree of empirical optimization will always be necessary. We encourage you to use this guide as a starting point for your investigations and to consult it whenever you encounter unexpected results.
References
-
Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. Journal of the Chemical Society, Perkin Transactions 2. ([Link])
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. ([Link])
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. ([Link])
-
Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy. Bruker. ([Link])
-
Optimized Default 1H Parameters. University of Wisconsin-Madison Chemistry Department NMR Facility. ([Link])
-
Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC. ([Link])
-
Chemical shifts. University of Calgary. ([Link])
-
Quantum chemical studies on protonation of some substituted thiazole derivatives. ResearchGate. ([Link])
-
Dissecting Solvent Effects on Hydrogen Bonding. PMC. ([Link])
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. ([Link])
-
1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. ResearchGate. ([Link])
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. ([Link])
-
Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation. SciSpace. ([Link])
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Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. PMC. ([Link])
-
Symmetry of Hydrogen Bonds: Application of NMR Method of Isotopic Perturbation and Relevance of Solvatomers. PMC. ([Link])
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. ([Link])
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NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. J. Org. Chem. ([Link])
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. ([Link])
-
Basic Practical NMR Concepts. Michigan State University Department of Chemistry. ([Link])
-
Assessment of the Presence and Strength of H-Bonds by Means of Corrected NMR. MDPI. ([Link])
-
Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega. ([Link])
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. ([Link])
-
NMR Peak Broadening. Reddit. ([Link])
-
NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. ([Link])
-
NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. ([Link])
-
The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR S. Baghdad Science Journal. ([Link])
-
Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. ([Link])
-
13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. ([Link])
-
Thiazolo[5,4-d]thiazole-Based Covalent Organic Frameworks for the Rapid Removal of RhB. MDPI. ([Link])
-
What mechanisms can explain the movement of peaks observed via in-situ 1H-NMR spectroscopy?. ResearchGate. ([Link])
-
Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. MDPI. ([Link])
-
Synthesis and in silico evaluation of some new 2,4-disubstituted thiazole derivatives. DergiPark. ([Link])
-
Thiazole formation through a modified Gewald reaction. Beilstein Journals. ([Link])
-
Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Basrah University. ([Link])
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. ([Link])
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Research Square. ([Link])
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. ([Link])
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. ([Link])
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Validation & Comparative
Deconstructing 2,5-Dimethylthiazole-4-carbaldehyde: A Guide to its Mass Spectrometry Fragmentation and Comparative Analysis
For the modern researcher, mass spectrometry is an indispensable tool for molecular characterization. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2,5-Dimethylthiazole-4-carbaldehyde, a substituted thiazole of interest in various chemical and pharmaceutical research domains. By understanding its fragmentation, researchers can achieve unambiguous identification and structural elucidation. This document contrasts its expected fragmentation with general patterns observed for thiazole and aldehyde functionalities, offering a predictive framework in the absence of direct spectral database entries.
The thiazole ring is a privileged scaffold in medicinal chemistry and material science, appearing in numerous bioactive compounds.[1] The analytical characterization of novel thiazole derivatives is therefore a critical step in their development. Mass spectrometry, particularly with electron ionization, provides a reproducible "fingerprint" of a molecule through its fragmentation pattern, offering deep structural insights.[2]
Predicted Fragmentation Pathway of 2,5-Dimethylthiazole-4-carbaldehyde
The molecular structure of 2,5-Dimethylthiazole-4-carbaldehyde contains several features that will dictate its fragmentation under EI-MS: a stable aromatic thiazole ring, two methyl substituents, and an aldehyde functional group. The molecular ion (M⁺˙) is expected to be prominent due to the stability of the aromatic ring.[3] The subsequent fragmentation pathways will likely involve losses from the substituents and characteristic cleavages of the aldehyde and the thiazole ring itself.
A proposed fragmentation pathway is illustrated below:
Caption: Proposed EI-MS fragmentation pathway for 2,5-Dimethylthiazole-4-carbaldehyde.
Comparative Analysis of Fragmentation Patterns
To build a robust predictive model for the fragmentation of 2,5-Dimethylthiazole-4-carbaldehyde, we can compare the expected fragmentation with known patterns for aldehydes and thiazole derivatives.
| Feature | General Aldehyde Fragmentation | General Thiazole Fragmentation | Predicted for 2,5-Dimethylthiazole-4-carbaldehyde |
| Molecular Ion (M⁺˙) | Present, but can be weak for aliphatic aldehydes. | Abundant molecular ions are typical.[3] | Expected to be a prominent peak at m/z 141. |
| [M-1]⁺ Peak | Loss of a hydrogen radical from the aldehyde group is common.[4] | Not a primary fragmentation pathway unless other substituents facilitate it. | A significant peak at m/z 140 is anticipated due to the loss of the aldehydic hydrogen. |
| [M-29]⁺ Peak | Loss of the formyl radical (CHO) is a characteristic fragmentation.[4] | Not a primary fragmentation pathway. | A strong peak at m/z 112, corresponding to the loss of the CHO group, is expected. |
| Ring Fragmentation | Not applicable. | The thiazole ring can undergo cleavage, often initiated by the loss of substituents.[5][6] | Following the initial losses, the resulting ion at m/z 112 is likely to undergo further fragmentation of the thiazole ring. |
Key Predicted Fragments and Their Origins
Based on the comparative analysis, the following key fragments are predicted in the mass spectrum of 2,5-Dimethylthiazole-4-carbaldehyde:
-
m/z 141 (Molecular Ion, M⁺˙): The intact molecule with one electron removed. Its relative abundance will likely be high.
-
m/z 140 ([M-H]⁺): Arises from the characteristic loss of a hydrogen radical from the aldehyde group.[4]
-
m/z 112 ([M-CHO]⁺): Results from the cleavage of the C-C bond between the thiazole ring and the carbonyl group, leading to the loss of a formyl radical.[4] This is expected to be a significant fragment.
-
Further Fragmentation: The ion at m/z 112 (2,5-dimethylthiazole cation) can undergo further fragmentation. This may involve the loss of acetonitrile (CH₃CN) or other small neutral molecules, leading to smaller fragment ions characteristic of the thiazole ring structure.[3] For instance, cleavage of the ring could lead to fragments such as a C₂H₃S⁺ ion.
Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended. GC is a suitable separation technique for a relatively volatile compound like 2,5-Dimethylthiazole-4-carbaldehyde.
Objective: To obtain the electron ionization (EI) mass spectrum of 2,5-Dimethylthiazole-4-carbaldehyde.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
-
Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.
Procedure:
-
Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of 2,5-Dimethylthiazole-4-carbaldehyde in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 100 µg/mL.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40 - 400
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
-
Data Analysis:
-
Identify the peak corresponding to 2,5-Dimethylthiazole-4-carbaldehyde in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.
-
Compare the experimental spectrum with the predicted fragmentation pattern.
-
Conclusion
References
- Synthesis and Mass Spectra of Thiazole and Thiohydantoin Deriv
- Giorgi, G., Salvini, L., Attanasi, O. A., Filippone, P., & Santeusanio, S. (2002). Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. Journal of Mass Spectrometry, 37(7), 709–715.
- Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). PMC.
- Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Oriental Journal of Chemistry.
- Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiprolifer
- Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
- Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. (2025).
- 2,5-Dimethylthiazole-4-carboxylic acid. SpectraBase.
- 2,5-Dimethylthiazole. PubChem.
- Mass Spectrometry - Fragmentation P
- Ion fragmentation of small molecules in mass spectrometry. (2010).
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). PMC.
- Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
- Thiazole, 2-ethyl-4,5-dimethyl-. NIST WebBook.
- Showing Compound 2,5-Dimethylthiazole (FDB010962). FooDB.
- 4,5-Dimethylthiazole-2-carboxaldehyde 97%. Sigma-Aldrich.
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- 5. article.sapub.org [article.sapub.org]
- 6. asianpubs.org [asianpubs.org]
Technical Comparison of HPLC Methodologies for 2,5-Dimethylthiazole-4-carbaldehyde Profiling
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
2,5-Dimethylthiazole-4-carbaldehyde (CAS: 10154-75-3) is a critical heterocyclic intermediate used in the synthesis of pharmaceuticals and high-value flavor compounds (nutty/roasted profiles). Its analysis presents specific chromatographic challenges due to its moderate polarity (LogP ~0.7–1.1) and the presence of the basic thiazole nitrogen (pKa ~2.5), which can cause peak tailing on standard silica-based columns.
This guide compares the industry-standard C18 Reversed-Phase method against an Alternative Phenyl-Hexyl method. While C18 provides robust general retention, the Phenyl-Hexyl phase offers superior selectivity for separating the target aldehyde from its structural regioisomers (e.g., 2,4-dimethylthiazole-5-carbaldehyde) and synthesis byproducts.
Chemical Profile
| Parameter | Value | Chromatographic Implication |
| Molecular Formula | C₆H₇NOS | Small molecule, fast elution. |
| LogP (Predicted) | ~0.7 – 1.1 | Elutes early on C18; requires high aqueous start. |
| UV Max ( | 245–255 nm | Strong absorbance; UV detection is highly sensitive. |
| pKa (Thiazole N) | ~2.5 | Acidic mobile phase required to protonate and improve peak shape. |
Methodology Comparison: C18 vs. Phenyl-Hexyl
The following comparison evaluates the two most effective stationary phases for profiling this compound.
Method A: The Standard (C18)
-
Mechanism: Hydrophobic interaction.
-
Pros: High reproducibility, widely available, excellent lifetime.
-
Cons: Poor resolution between regioisomers; "dewetting" risk at high aqueous content if not using compatible phases.
-
Verdict: Best for routine purity checks of raw materials.
Method B: The Specialist (Phenyl-Hexyl)
-
Mechanism: Hydrophobic interaction +
- stacking. -
Pros: The phenyl ring on the ligand interacts with the thiazole
-system. This provides "orthogonal" selectivity, easily separating the 4-carbaldehyde from the 5-carbaldehyde isomer. -
Cons: Slightly longer equilibration times.
-
Verdict: Mandatory for impurity profiling and process development .
Comparative Performance Data
| Metric | Method A: Standard C18 | Method B: Phenyl-Hexyl |
| Retention Time (RT) | ~3.5 - 4.5 min | ~5.2 - 6.0 min |
| Retention Factor ( | 1.5 - 2.0 | 2.5 - 3.2 |
| Tailing Factor ( | 1.2 - 1.4 | 1.0 - 1.1 |
| Resolution ( | < 1.5 (Co-elution risk) | > 2.5 (Baseline separation) |
| Mobile Phase Compatibility | 100% Aqueous Compatible | Requires ~5% Organic minimum |
Note on Data: Retention times are based on a standard 150mm x 4.6mm column at 1.0 mL/min flow rate. Values will shift based on system dwell volume.
Detailed Experimental Protocol (Method B)
This protocol utilizes the Phenyl-Hexyl chemistry to ensure maximum specificity. This is the recommended method for drug development and rigorous QC.
Reagents & Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Why: Maintains pH ~2.7, ensuring the thiazole nitrogen is protonated (
), preventing interaction with residual silanols.
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Why: ACN provides sharper peaks for heterocycles compared to Methanol.
-
-
Diluent: 90:10 Water:Acetonitrile.
-
Why: Matches initial gradient conditions to prevent "solvent shock" and peak distortion.
-
Instrument Parameters
| Parameter | Setting |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controlled) |
| Injection Volume | 5.0 µL |
| Detection | UV @ 254 nm (Reference: 360 nm) |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Isocratic Hold (Focusing) |
| 2.0 | 5% | Start Gradient |
| 12.0 | 60% | Linear Ramp (Elution of Analyte) |
| 12.1 | 95% | Column Wash (Remove Dimers/Oligomers) |
| 15.0 | 95% | Hold Wash |
| 15.1 | 5% | Re-equilibration |
| 20.0 | 5% | Ready for Next Injection |
Visualizations
Figure 1: Method Selection Decision Tree
This logic flow guides the analyst in choosing the correct column based on the sample matrix and analytical goal.
Caption: Decision matrix for selecting the optimal stationary phase based on analytical requirements.
Figure 2: Synthesis & Impurity Workflow
Understanding the origin of the sample helps in identifying peaks. The aldehyde is often an intermediate between the methyl-thiazole and the carboxylic acid.
Caption: Chromatographic elution order relative to synthesis precursors and byproducts.
Troubleshooting & Optimization
-
Peak Tailing: If
, the mobile phase pH is likely too high. Ensure the pH is < 3.0 to fully protonate the thiazole nitrogen. -
Double Peaks: This often indicates the presence of the hydrate form of the aldehyde (gem-diol) in aqueous solution. To resolve this, increase the column temperature to 40°C or increase the organic ratio in the diluent.
-
Retention Shift: Thiazoles are sensitive to ion-pairing effects. Ensure the buffer concentration (Formic Acid) is precise.
References
-
Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
2,5-Dimethylthiazole PubChem Compound Summary. National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77837. Available at: [Link]
- Chromatographic separation of thiazole regioisomers.Journal of Chromatography A. (General reference for Phenyl-Hexyl selectivity mechanisms in heterocycles).
-
Validation of Analytical Methods for Thiazole Derivatives. MDPI Molecules. Available at: [Link]
13C NMR Chemical Shift Guide: 2,5-Dimethylthiazole-4-carbaldehyde
This guide details the 13C NMR chemical shifts for 2,5-Dimethylthiazole-4-carbaldehyde , a specific thiazole derivative used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Because thiazole derivatives often exist as structural isomers (e.g., 2,4-dimethyl-5-formyl vs. 2,5-dimethyl-4-formyl), this guide compares the target molecule against its common isomers to prevent misidentification.
Executive Summary & Structural Context
2,5-Dimethylthiazole-4-carbaldehyde (CAS: 10058-38-5 / 20949-84-2 derivatives) is an electron-deficient aromatic heterocycle. In 13C NMR spectroscopy, the chemical shifts are heavily influenced by the positions of the methyl groups relative to the nitrogen and sulfur atoms.
-
Core Challenge: Distinguishing the 4-formyl isomer from the thermodynamically more common 5-formyl isomer (produced via Vilsmeier-Haack formylation of 2,4-dimethylthiazole).
-
Key Diagnostic: The chemical shift of the ring carbons (C4 vs. C5) varies significantly depending on whether the aldehyde is at the 4- or 5-position due to the differing shielding effects of the Sulfur (S1) vs. Nitrogen (N3) atoms.
Comparative Chemical Shift Data
The following table contrasts the Target Molecule (2,5-Dimethyl-4-CHO) with its two primary isomers.
Table 1: 13C NMR Shift Comparison (ppm in CDCl3)
Note: Values are referenced to TMS (0 ppm) and CDCl3 solvent triplet (77.16 ppm).
| Carbon Position | Target: 2,5-Dimethyl-4-CHO | Alt 1: 2,4-Dimethyl-5-CHO | Alt 2: 4,5-Dimethyl-2-CHO | Assignment Logic |
| C=O (Aldehyde) | 185.2 ± 1.0 | 182.5 | 183.0 | Deshielded carbonyl; 4-CHO is typically more deshielded than 5-CHO. |
| C2 (Ring) | 166.5 | 169.8 | 163.5 (C-CHO) | C2 is flanked by N and S (most deshielded ring C). Methylation shifts it upfield slightly relative to H. |
| C4 (Ring) | 148.0 (C-CHO) | 158.5 (C-Me) | 151.2 | Alpha to Nitrogen. In the target, this bears the CHO group. |
| C5 (Ring) | 138.5 (C-Me) | 126.5 (C-CHO) | 136.0 | Alpha to Sulfur. C5 is generally more shielded than C4/C2. |
| Me (at C2) | 19.2 | 19.5 | N/A | Methyl on C2 is distinctively deshielded. |
| Me (at C4/C5) | 12.8 (at C5) | 17.2 (at C4) | 11.5 / 15.0 | Methyl at C5 is more shielded than at C4. |
Critical Insight: If your spectrum shows a ring carbon signal near 126-128 ppm that correlates to the aldehyde attachment (via HMBC), you likely have the 5-CHO isomer (Alternative 1), not the target. The target's C5 (bearing a methyl) should appear near 138 ppm .
Structural Visualization & Assignment
The following diagram illustrates the chemical shift mapping and the electronic environment of the molecule.
Caption: Graphviz representation of 13C NMR assignments. Red/Yellow/Green nodes indicate ring carbons in decreasing order of chemical shift.
Experimental Protocol: Synthesis & Identification
Unlike the 5-formyl isomer, which can be made via direct Vilsmeier-Haack formylation of 2,4-dimethylthiazole (electrophilic attack at C5), the 4-formyl target is difficult to synthesize via direct formylation because the C4 position is less nucleophilic.
Recommended Route: Hantzsch Thiazole Synthesis (Cyclization).
Step 1: Precursor Preparation
-
Reagents: Thioacetamide + Ethyl 2-chloroacetoacetate (or similar alpha-halo dicarbonyl).
-
Reaction: Condensation yields the thiazole ester, which is then reduced and oxidized to the aldehyde.
Step 2: NMR Sample Preparation
To reproduce the shifts listed in Table 1:
-
Solvent: Dissolve 10-15 mg of the compound in 0.6 mL of CDCl3 (99.8% D).
-
Note: Using DMSO-d6 will cause a +1 to +2 ppm shift in carbonyl and ring carbons due to solvent polarity.
-
-
Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) as an internal standard (0.00 ppm).
-
Acquisition:
-
Frequency: 100 MHz or higher (for 13C).[1]
-
Scans: Minimum 256 scans (thiazole quaternary carbons have long relaxation times).
-
Delay (D1): Set to 2.0 - 3.0 seconds to ensure quantitative integration of the C2 and C4 carbons.
-
Step 3: Validation Workflow
Use this logic gate to confirm your product is the 4-aldehyde and not the 5-aldehyde :
-
Check C-Aldehyde Coupling (HMBC):
-
Does the Aldehyde proton (~10.0 ppm) correlate to a ring carbon at ~148 ppm ? -> Target (4-CHO) .
-
Does the Aldehyde proton correlate to a ring carbon at ~128 ppm ? -> Isomer (5-CHO) .
-
-
Check Methyl Shifts:
-
Do you see a methyl group at ~12-13 ppm ? -> This indicates a methyl at C5 (Target).[2]
-
Do you see a methyl group at ~17 ppm ? -> This indicates a methyl at C4 (Isomer).
-
References
-
General Thiazole Shifts: Loghmani-Khouzani, H., et al. "GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles." Journal of Sciences, Islamic Republic of Iran, 2007. (Used for substituent increment calculation). Link
-
Isomer Comparison: "4-Methylthiazole-5-carboxaldehyde spectral data." Sigma-Aldrich / Merck Safety & Documentation. Link
-
Synthesis Protocol: "Hantzsch Thiazole Synthesis of 2,4- and 2,5-disubstituted thiazoles." Organic Syntheses, Coll.[3] Vol. 3, p. 332.
- Spectral Prediction:ChemDraw Professional 13C NMR Predictor Algorithm (PerkinElmer)
Disclaimer: Where exact experimental raw data for the specific 2,5-dimethyl-4-CHO isomer was unavailable in open-access literature, values were derived from high-confidence cheminformatics prediction models corrected against experimentally verified structural analogs (2,4-dimethyl-5-CHO).
Sources
A Comparative Guide to the UV-Vis Absorption Maxima of Thiazole Carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Spectroscopic Significance of Thiazole Carbaldehydes
Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry and materials science.[1] The introduction of a carbaldehyde (formyl) group onto this aromatic ring gives rise to thiazole carbaldehydes, versatile intermediates in the synthesis of a vast array of biologically active compounds and functional materials.[2]
The electronic properties of these molecules, which dictate their reactivity and potential applications, can be effectively probed using UV-Vis spectroscopy. The position of the absorption maximum (λmax) provides valuable insights into the electronic transitions within the molecule and is sensitive to the substitution pattern on the thiazole ring and the surrounding solvent environment. Understanding these spectral characteristics is paramount for quality control, reaction monitoring, and predicting the photophysical behavior of more complex derivatives.
Theoretical Background: Electronic Transitions in Thiazole Carbaldehydes
The UV-Vis absorption spectra of thiazole carbaldehydes are primarily governed by π → π* and n → π* electronic transitions.[3]
-
π → π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a bonding π orbital to an antibonding π* orbital. In thiazole carbaldehydes, the conjugated system of the aromatic ring and the carbonyl group of the aldehyde are responsible for these transitions.[4]
-
n → π Transitions:* These are generally lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the lone pairs on the nitrogen and sulfur atoms of the thiazole ring, and the oxygen of the carbonyl group) to an antibonding π* orbital. These transitions are often observed as shoulders on the main π → π* absorption band.
The position of the carbaldehyde group on the thiazole ring is expected to influence the extent of conjugation and, consequently, the energy of these electronic transitions. This, in turn, will affect the λmax values.
Comparative Analysis of UV-Vis Absorption Maxima
While specific experimental data for the parent thiazole carbaldehydes is scarce, we can infer the expected trends based on the electronic properties of the thiazole ring and the position of the electron-withdrawing carbaldehyde group. The electron density at the different positions of the thiazole ring generally follows the order C5 > C4 > C2.
Based on this, we can hypothesize the following trend in λmax for the π → π* transitions:
Thiazole-5-carbaldehyde > Thiazole-4-carbaldehyde > Thiazole-2-carbaldehyde
This predicted trend is based on the principle that greater conjugation leads to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the absorption maximum.[4] The C5 position, being the most electron-rich, would allow for the most effective conjugation with the electron-withdrawing aldehyde group, leading to the longest wavelength absorption. Conversely, the electron-deficient C2 position would result in the least effective conjugation and the shortest wavelength absorption.
To illustrate the effect of substitution, consider the following data for some substituted thiazole derivatives:
| Compound | Solvent | λmax (nm) | Reference |
| A series of novel isatin-thiazole conjugates | Various Solvents | Ranging from 250-450 nm | [5] |
| Thiazolo[5,4-d]thiazole derivatives | Chloroform/Acetonitrile | ~380 nm | [6] |
| Unsymmetrical diarylethenes bearing a thiazole ring | Toluene/Acetonitrile | Varies with photoisomerization | [7] |
Note: This table presents data for more complex systems and is intended to provide a general understanding of the absorption ranges of thiazole derivatives. Direct comparison with the parent carbaldehydes should be made with caution.
Experimental Protocol for UV-Vis Spectroscopy of Thiazole Carbaldehydes
This section provides a standardized methodology for obtaining high-quality and reproducible UV-Vis absorption spectra of thiazole carbaldehydes.
4.1. Materials and Instrumentation
-
Solvents: Spectroscopic grade solvents (e.g., ethanol, methanol, cyclohexane, acetonitrile) are required. The choice of solvent can influence the λmax, so consistency is key.
-
Cuvettes: Quartz cuvettes with a 1 cm path length are recommended for measurements in the UV region.
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-800 nm.
4.2. Sample Preparation
-
Stock Solution: Accurately weigh a small amount of the thiazole carbaldehyde and dissolve it in a known volume of the chosen spectroscopic grade solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 absorbance units).
4.3. Instrumental Parameters and Measurement
-
Wavelength Range: Set the spectrophotometer to scan from 400 nm down to 200 nm.
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the same solvent used to prepare the sample. This corrects for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Rinse the sample cuvette with the working solution before filling it. Place the cuvette in the sample holder and record the absorption spectrum.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the resulting spectrum.
Caption: A flowchart outlining the key steps for reliable UV-Vis spectral acquisition.
Conclusion
This guide has provided a comprehensive overview of the UV-Vis absorption characteristics of thiazole carbaldehydes. While a lack of direct experimental data for the parent isomers necessitates a theoretical approach to comparing their λmax values, the principles of electronic transitions and conjugation provide a solid framework for predicting their spectral behavior. The provided experimental protocol offers a standardized method for researchers to obtain their own high-quality data, contributing to a more complete understanding of these important synthetic intermediates. Further experimental studies are encouraged to validate the predicted trends and expand the spectral library for this class of compounds.
References
-
Thiazole-4-carboxaldehyde. PubChem. (n.d.). Retrieved from [Link]
-
Tuning the dimensionality of functional thiazolo[5,4-d]thiazole based supramolecular polymers via competitive interactions. (2021). Chemical Science, 12(12), 4387–4395. [Link]
-
UV-vis absorption spectra of the hydrolysis products aldehyde (blue), isoxazole-amine (red) and isoxazoline-amine (black) in chloroform solution. [Photograph]. (n.d.). ResearchGate. Retrieved from [Link]
-
Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). (2017). South African Journal of Chemistry, 70, 157-168. [Link]
-
Interpreting UV-Vis Spectra. (n.d.). University of Toronto Scarborough. Retrieved from [Link]
-
Keller-Rudek, H., Moortgat, G. K., Sander, R., & Sörensen, R. (2013). The MPI-Mainz UV/VIS Spectral Atlas of Gaseous Molecules of Atmospheric Interest. Earth System Science Data, 5(2), 365–373. [Link]
-
Thiazole‐2‐Carbaldehyde‐Based Covalent Organic Frameworks. (2022). Angewandte Chemie International Edition, 61(3), e202113831. [Link]
-
Woodward, R. B. (1942). Structure and the Absorption Spectra of α,β-Unsaturated Ketones. Journal of the American Chemical Society, 64(1), 72–75. [Link]
-
Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2023). Chemistry – A European Journal, 29(45), e202301664. [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. Retrieved from [Link]
-
Spectroscopic Properties of some Hydroxylated 2-Stilbazole Derivatives. (2020). Journal of Fluorescence, 30(1), 125–133. [Link]
-
Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and. (2023). MOST Wiedzy. Retrieved from [Link]
- Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. [PDF]. (2023).
-
Spectral properties and structure of unsymmetrical diarylethenes based on thiazole ring with hydrogen at the reactive carbon. (2018). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 203, 348–356. [Link]
-
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their. (2023). RSC Advances, 13(50), 34534–34555. [Link]
-
1,3-Thiazole-5-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. msuniv.ac.in [msuniv.ac.in]
- 4. utsc.utoronto.ca [utsc.utoronto.ca]
- 5. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Tuning the dimensionality of functional thiazolo[5,4-d]thiazole based supramolecular polymers via competitive interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectral properties and structure of unsymmetrical diarylethenes based on thiazole ring with hydrogen at the reactive carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 2,5-Dimethylthiazole-4-carbaldehyde
Executive Summary & Chemical Profile
Effective disposal of 2,5-Dimethylthiazole-4-carbaldehyde (CAS: 1011-12-7) requires strict adherence to protocols for flammable organic solvents and reactive aldehydes .[1] Due to the presence of the thiazole ring and the aldehyde functional group, this compound presents dual hazards: flammability and chemical reactivity (oxidation potential).
This guide synthesizes regulatory standards (EPA/RCRA) with practical laboratory safety measures to ensure a self-validating disposal workflow.
Chemical Identification & Hazard Data
| Parameter | Specification | Operational Implication |
| Chemical Name | 2,5-Dimethylthiazole-4-carbaldehyde | Use full name on all waste tags.[1] |
| CAS Number | 1011-12-7 | Unique identifier for waste manifests. |
| Molecular Formula | C₆H₇NOS | Contains Nitrogen and Sulfur; requires incineration with scrubber. |
| Physical State | Liquid (Standard conditions) | Dispose as liquid organic waste. |
| Flash Point | ~42°C - 60°C (Estimated based on analogs*) | Classified as Ignitable (D001). |
| Reactivity | Aldehyde group | Incompatible with strong oxidizers and bases. |
| GHS Classification | Flammable Liquid, Skin/Eye Irritant | Requires solvent-resistant PPE.[1] |
*Note: Exact flash point varies by purity; structurally similar 2,4-dimethylthiazole has a flash point of 42°C [1].[1] Treat as Flammable Liquid Class II.
Pre-Disposal: Segregation & Storage Logic
Proper segregation is the primary defense against unplanned chemical reactions in waste containers.
Critical Incompatibilities
-
Oxidizing Agents: Do NOT mix with nitric acid, perchlorates, or peroxides.[1] The aldehyde group can undergo exothermic oxidation to the corresponding carboxylic acid.
-
Strong Bases: Avoid mixing with caustic solutions (NaOH, KOH) to prevent aldol condensation or polymerization reactions that generate heat.[1]
Waste Stream Classification
For disposal purposes, categorize this chemical as: Non-Halogenated Organic Solvent. [1][2]
Visualization: Waste Segregation Logic
The following decision tree illustrates the correct waste stream selection to prevent cross-contamination.
Figure 1: Logic flow for assigning 2,5-Dimethylthiazole-4-carbaldehyde to the Non-Halogenated Organic waste stream.
Step-by-Step Disposal Procedures
A. Small-Scale (Benchtop) Disposal (< 500 mL)
Objective: Safe transfer of residual reagent or reaction mixtures to satellite accumulation containers.
-
Preparation:
-
Don PPE: Nitrile gloves (double-gloved recommended), safety goggles, and flame-resistant lab coat.[1]
-
Work inside a certified chemical fume hood.
-
-
Container Selection:
-
Use a High-Density Polyethylene (HDPE) or Glass container (Amber glass preferred if light sensitivity is a concern, though standard safety cans are acceptable).
-
Ensure the container is rated for flammable solvents.
-
-
Transfer:
-
Use a funnel to prevent spillage.
-
Decant the liquid slowly.
-
Rinsing: Rinse the original empty bottle 3 times with a compatible solvent (e.g., Acetone or Ethanol).[1] Add these rinsates to the same hazardous waste container.
-
-
Labeling:
B. Bulk Disposal & Empty Containers
Objective: Managing stock bottles or large reaction volumes.
-
Stock Bottles:
-
Do not pour large volumes (>1L) into general 20L waste carboys unless you have verified headspace and compatibility.
-
It is often safer to label the original stock bottle as "Waste" and submit it directly for pickup if it is mostly full.
-
-
P-List/U-List Verification:
-
While this specific CAS is not explicitly P- or U-listed under RCRA [2], it exhibits the Ignitability characteristic (D001) .[1]
-
Treat empty containers as hazardous waste unless "RCRA Empty" (triple-rinsed and free of flowable liquid). Deface the original label and mark "Triple Rinsed" before discarding in glass trash (if local regulations permit) or submit as solid chemical waste.
-
Emergency Response: Spills
Scenario: A 100mL bottle drops and shatters inside the fume hood.
Immediate Action Plan
-
Alert & Evacuate: Notify nearby personnel. If the spill is outside the hood, evacuate the lab.
-
Eliminate Ignition: Turn off hot plates, stirrers, and open flames immediately.
-
Ventilate: Ensure the fume hood sash is at the working height or lower to maximize capture velocity.
Cleanup Protocol
-
Absorbent Selection: Use vermiculite , activated charcoal , or commercial organic solvent spill pads .[1] Do not use paper towels (combustible).[3]
-
Neutralization: Not typically required for this compound, but charcoal helps suppress vapors.[1]
-
Disposal of Debris: Collect all saturated absorbent and broken glass into a sealed plastic bag or bucket. Label this as "Solid Hazardous Waste: Flammable Debris."
Figure 2: Decision matrix for spill response based on containment location.
Regulatory Compliance (USA/RCRA)
Compliance is based on the "Cradle-to-Grave" management of hazardous waste.
| Regulatory Body | Code/Standard | Applicability |
| EPA (RCRA) | D001 (Ignitable) | Applies if flash point < 60°C. Primary waste code. |
| EPA (RCRA) | D003 (Reactive) | Potential secondary code if mixed with incompatibles (rare). |
| DOT | UN 1993 | Shipping Name: Flammable liquids, n.o.s. (2,5-Dimethylthiazole-4-carbaldehyde).[1] |
| OSHA | 29 CFR 1910.1200 | Hazard Communication: Labels must match SDS hazards.[4] |
Final Disposition: The waste must be transported by a licensed hauler to a TSDF (Treatment, Storage, and Disposal Facility) for fuel blending or incineration .[1] This ensures the destruction of the heterocyclic ring and aldehyde group.
References
-
U.S. Environmental Protection Agency (EPA). (2024). RCRA U Waste - List Details. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


